molecular formula C11H12ClNO4 B1354796 Tert-butyl 2-chloro-5-nitrobenzoate CAS No. 55233-05-1

Tert-butyl 2-chloro-5-nitrobenzoate

Cat. No.: B1354796
CAS No.: 55233-05-1
M. Wt: 257.67 g/mol
InChI Key: UCERYJRYDLVOAD-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C11H12ClNO4 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERYJRYDLVOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444104
Record name t-butyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55233-05-1
Record name t-butyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Tert-Butyl 2-Chloro-5-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the landscape of modern medicinal chemistry, Tert-butyl 2-chloro-5-nitrobenzoate (CAS 55233-05-1) serves as a critical "linchpin" intermediate. It is not merely a protected acid; it is a trifunctional scaffold that orchestrates complex synthetic sequences. Its value lies in the orthogonal reactivity of its three functional handles:

  • The Nitro Group (

    
    ):  A masked aniline precursor, ready for reduction and subsequent amide coupling or heterocycle formation.
    
  • The Chlorine Atom (

    
    ):  Activated by the ortho-ester and para-nitro groups, it is highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), allowing for the introduction of diverse nucleophiles (amines, thiols, alkoxides).
  • The Tert-Butyl Ester (

    
    ):  A robust protecting group that withstands basic and nucleophilic conditions but can be cleaved under mild acidic conditions (e.g., TFA), revealing the carboxylic acid without affecting other sensitive moieties.
    

This guide details the synthesis, reactivity, and application of this versatile building block, grounded in rigorous chemical logic.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
Chemical Name This compound
CAS Number 55233-05-1
Molecular Formula

Molecular Weight 257.67 g/mol
Parent Acid 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3)
Appearance Pale yellow crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Key Hazards Irritant (Skin/Eye), Potential sensitizer

Synthetic Pathways

Creating the tert-butyl ester from the parent acid (2-chloro-5-nitrobenzoic acid) requires bypassing the steric hindrance of the tert-butyl group. Standard Fisher esterification is ineffective here. Two robust protocols are recommended.

Protocol A: The Acid Chloride Route (Scale-Up Preferred)

This method utilizes the high reactivity of the acid chloride to overcome steric bulk.

  • Activation: Reflux the parent acid with Thionyl Chloride (

    
    ) or Oxalyl Chloride to generate the acid chloride.
    
  • Esterification: React the acid chloride with tert-butanol in the presence of a non-nucleophilic base (e.g., Pyridine or

    
    ) and a catalytic amount of DMAP.
    
Protocol B: The Boc-Anhydride Route (Mild Conditions)

Ideal for small-scale or sensitive substrates, avoiding acidic conditions.

  • Reaction: Treat the parent acid with Di-tert-butyl dicarbonate (

    
    ) in tert-butanol or THF.
    
  • Catalysis: Use DMAP (dimethylaminopyridine) to catalyze the transfer. Mg(

    
    )
    
    
    
    can be used as a Lewis acid catalyst for faster kinetics.
Visualization: Synthetic Workflow

Synthesis Acid 2-Chloro-5-nitrobenzoic Acid (CAS 2516-96-3) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, Reflux Boc2O Boc2O / DMAP Pathway Acid->Boc2O Direct Activation Product This compound (CAS 55233-05-1) AcidCl->Product t-BuOH, Et3N Boc2O->Product Mild Esterification

Figure 1: Two distinct synthetic pathways allow flexibility depending on available reagents and scale.

Reactivity Profile & Mechanism

The chemical utility of CAS 55233-05-1 is defined by its ability to undergo selective transformations.

A. Nucleophilic Aromatic Substitution ( )

The chlorine atom at C2 is activated by the electron-withdrawing nitro group (para) and the ester group (ortho).

  • Mechanism: Addition-Elimination.

  • Reagents: Primary/secondary amines, thiols (e.g., Glutathione), or alkoxides.

  • Insight: This reaction allows the core benzene ring to be "decorated" with diverse functionality before modifying the nitro or ester groups.

B. Nitro Reduction

The nitro group at C5 can be selectively reduced to an aniline.

  • Protocol (Zinc/Ammonium Chloride): As cited in patent literature [1], reacting the ester with Zn powder and saturated aqueous

    
     in THF/Water yields tert-butyl 2-chloro-5-aminobenzoate .
    
  • Why this method? It is mild (pH neutral) and chemoselective, leaving the chlorine and ester intact, unlike catalytic hydrogenation (

    
    ) which might cause dechlorination.
    
C. Acidic Cleavage

The tert-butyl ester is acid-labile.

  • Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

  • Outcome: Quantitative conversion back to the carboxylic acid, or direct cyclization if a nucleophile has been installed at C2 (e.g., forming quinazolinones).

Visualization: Reactivity Map

Reactivity Core This compound (CAS 55233-05-1) SNAr SNAr (C2 Position) Displacement of Cl Core->SNAr Nucleophiles (R-NH2, R-SH) Reduction Nitro Reduction (C5 Position) Zn / NH4Cl Core->Reduction Chemoselective Cleavage Ester Hydrolysis TFA / DCM Core->Cleavage Deprotection Prod_SNAr 2-Substituted-5-nitrobenzoate SNAr->Prod_SNAr Prod_Red Tert-butyl 2-chloro-5-aminobenzoate (Key Drug Intermediate) Reduction->Prod_Red Prod_Acid 2-Chloro-5-nitrobenzoic Acid Cleavage->Prod_Acid

Figure 2: The orthogonal reactivity profile allows for sequential modification of the scaffold.

Applications in Drug Development

The specific utility of CAS 55233-05-1 is highlighted in the synthesis of antiparasitic agents, specifically for Cryptosporidiosis [1].

Case Study: Synthesis of Cryptosporidium Inhibitors

  • Starting Material: this compound.[1][2][3][4][5][6]

  • Transformation: Reduction of the nitro group using Zn/

    
    .
    
  • Product: Tert-butyl 2-chloro-5-aminobenzoate.

  • Downstream: The resulting amine is coupled with various acyl chlorides or isocyanates to build a library of inhibitors. The tert-butyl group is retained to maintain lipophilicity during screening or cleaved late-stage to provide a polar handle.

Metabolic Insight: Research into aromatic biotransformations indicates that the chloro-nitrobenzoate core can form glutathione adducts in vivo [2]. This confirms the


 reactivity predicted above and suggests that drug designers must assess the metabolic stability of the C-Cl bond in final drug candidates.

Safety & Handling

  • Nitro Aromatics: Possess high energy potential. While this ester is generally stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

  • Sensitization: Halogenated nitro compounds are potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Waste: Aqueous waste streams containing this compound are toxic to aquatic life (H400) [3]. All filtrates must be incinerated via a licensed chemical waste contractor.

References

  • Patent US20220112189A1 : Compounds and compositions for the treatment of cryptosporidiosis.[7] Google Patents.

  • Handbook of Biotransformations of Aromatic Compounds : Metabolic pathways of nitrobenzoates. Dokumen.pub. [Link][7]

  • PubChem Compound Summary : 2-Chloro-5-nitrobenzoic acid (Parent Acid Data). National Library of Medicine. [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 2-Chloro-5-nitrobenzoate and Its Synthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-chloro-5-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a halogenated and nitrated aromatic ring coupled with a sterically bulky tert-butyl ester protecting group, offers a versatile platform for constructing complex molecular architectures. The chloro and nitro substituents provide reactive handles for various chemical transformations, such as nucleophilic aromatic substitution and reduction, while the tert-butyl ester allows for selective deprotection under specific acidic conditions. This guide provides a detailed overview of the known physical properties of its parent acid, 2-chloro-5-nitrobenzoic acid, which is the immediate precursor for its synthesis, and offers insights into the expected characteristics of the title compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public databases, a comprehensive understanding of its properties can be extrapolated from its parent compound, 2-chloro-5-nitrobenzoic acid. The introduction of the tert-butyl group is expected to increase the lipophilicity and decrease the melting and boiling points compared to the carboxylic acid.

Core Compound Identification
PropertyValueSource
Chemical Name This compound-
CAS Number 55233-05-1[1]
Molecular Formula C₁₁H₁₂ClNO₄[2]
Molecular Weight 257.67 g/mol [2]
Physical Properties of 2-Chloro-5-nitrobenzoic Acid (CAS: 2516-96-3)

The physical properties of the parent acid are well-documented and provide a crucial baseline for understanding the behavior of its tert-butyl ester derivative.

PropertyValueSource
Appearance White to light yellow powder/crystal
Melting Point 164-168 °C[3][4]
Boiling Point Not available[4]
Solubility Insoluble in water. Soluble in organic solvents.[4]
LogP (Octanol/Water Partition Coefficient) 2.03[3]

The tert-butyl ester is anticipated to be a solid at room temperature, likely with a lower melting point than the parent acid due to the disruption of intermolecular hydrogen bonding from the carboxylic acid dimer. Its solubility in nonpolar organic solvents is expected to be significantly higher.

Spectral Analysis

  • ¹H NMR: The proton NMR spectrum of the parent acid would show characteristic signals for the aromatic protons. For the tert-butyl ester, a prominent singlet peak around 1.5-1.6 ppm would be expected, corresponding to the nine equivalent protons of the tert-butyl group. The aromatic proton signals would likely experience a slight upfield shift compared to the parent acid.

  • ¹³C NMR: The carbon NMR for the parent acid is available.[5] For the ester, additional signals for the quaternary and methyl carbons of the tert-butyl group would be present at approximately 80-85 ppm and 28-30 ppm, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum of the parent acid shows a broad O-H stretch from the carboxylic acid.[6] In the tert-butyl ester, this would be absent and replaced by C-H stretching vibrations of the alkyl group. A strong carbonyl (C=O) stretching band for the ester would be expected around 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum of the parent acid is available.[6] For the tert-butyl ester, the molecular ion peak would be observed at m/z = 257. A characteristic fragmentation pattern would likely involve the loss of isobutylene (56 Da) to give the carboxylic acid cation.

Synthesis Protocol: Preparation of 2-Chloro-5-nitrobenzoic Acid

The synthesis of this compound typically proceeds via the esterification of its parent acid. Therefore, a reliable synthesis of 2-chloro-5-nitrobenzoic acid is paramount. The following protocol is based on the nitration of o-chlorobenzoic acid.

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids is a classic and effective method for the nitration of aromatic rings. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at a low temperature (below 0°C) to control the exothermic reaction and to minimize the formation of dinitrated and other isomeric by-products.[7]

Step-by-Step Methodology:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 160 g of 100% sulfuric acid to 32 g of pure o-chlorobenzoic acid.[7]

  • Stir the mixture until a solution is formed and cool it to below 0°C.[7]

  • Prepare a nitrating mixture by carefully adding 16 g of 80% nitric acid to 40 g of 100% sulfuric acid, keeping the mixture cool.[7]

  • Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C.[7]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 10-12 hours.[7]

  • Slowly heat the mixture to 60°C and then pour it onto 400 g of ice.[7]

  • Filter the precipitated 2-chloro-5-nitrobenzoic acid.[7]

  • Recrystallize the crude product from boiling water to obtain the pure acid.[7]

Self-Validating System: The purity of the synthesized 2-chloro-5-nitrobenzoic acid can be verified by its melting point (164-168 °C) and by spectroscopic methods (NMR, IR). Any significant deviation from the expected melting point would indicate the presence of impurities, such as the starting material or other isomers.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2-chloro-5-nitrobenzoic acid.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start o-Chlorobenzoic Acid in H₂SO₄ reaction_vessel Reaction at < 0°C start->reaction_vessel Charge nitrating_mix Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mix->reaction_vessel Slow Addition quench Pour onto Ice reaction_vessel->quench Reaction Complete filtration Filtration quench->filtration recrystallization Recrystallization (from boiling water) filtration->recrystallization product Pure 2-Chloro-5- nitrobenzoic Acid recrystallization->product

Caption: Workflow for the synthesis of 2-chloro-5-nitrobenzoic acid.

Safety and Handling

The following safety information is for 2-chloro-5-nitrobenzoic acid and should be considered as a baseline for handling its derivatives, including the tert-butyl ester.[4][8]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][8]

    • H315: Causes skin irritation.[4][8]

    • H318: Causes serious eye damage.[8]

    • H335: May cause respiratory irritation.[4][8]

    • H400: Very toxic to aquatic life.[8]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[8]

    • P273: Avoid release to the environment.[8]

    • P280: Wear protective gloves/ eye protection/ face protection.[8]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin Protection: Handle with chemically resistant gloves. Wear protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Handle in accordance with good industrial hygiene and safety practices.

Conclusion

This compound is a significant building block in medicinal chemistry and organic synthesis. While its specific physical properties are not widely reported, a solid understanding can be derived from its well-characterized parent compound, 2-chloro-5-nitrobenzoic acid. The provided synthetic protocol for the parent acid, along with the safety and handling guidelines, offers a robust foundation for researchers and drug development professionals working with this class of compounds. Further experimental characterization of the title compound would be a valuable contribution to the chemical literature.

References

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. In NIST Chemistry WebBook. [Link]

  • S D Fine-Chem Limited. (n.d.). 2-CHLORO-5-NITROBENZOIC ACID GHS Safety Data Sheet. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3). [Link]

  • PubChem. (n.d.). Tert-butyl 2-acetyloxy-5-nitrobenzoate. [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Carl Roth. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]

  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of modern drug discovery and development, the unambiguous characterization of chemical intermediates is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. Molecules like Tert-butyl 2-chloro-5-nitrobenzoate, with their specific constellation of functional groups, serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Their structural integrity and purity directly impact the viability of a synthetic route and the safety profile of the final drug product. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy presents itself as a rapid, reliable, and non-destructive method for confirming the identity and assessing the quality of such intermediates. This guide provides an in-depth exploration of the principles and practical application of IR spectroscopy for the analysis of this compound, tailored for researchers, scientists, and drug development professionals who rely on precise and efficient molecular characterization.

Molecular Architecture and Spectroscopic Significance

This compound (Molecular Formula: C₁₁H₁₂ClNO₄, CAS No: 55233-05-1) is a substituted aromatic ester.[1] Its utility in organic synthesis stems from the orchestrated reactivity of its distinct functional moieties. A comprehensive IR spectroscopic analysis hinges on understanding the vibrational behavior of each component part of this architecture.

The key to a successful IR interpretation is to dissect the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies. The primary absorbers of infrared radiation in this compound are:

  • The Ester Group (-COOC(CH₃)₃): This group is defined by a strong carbonyl (C=O) stretching vibration and two distinct C-O stretching vibrations.

  • The Aromatic Nitro Group (-NO₂): The highly polar N-O bonds give rise to two prominent, strong stretching vibrations, which are highly characteristic.

  • The Substituted Benzene Ring: The aromatic ring exhibits C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending vibrations that can provide information about the substitution pattern.

  • The Chloro Substituent (-Cl): The C-Cl stretch occurs in the lower frequency "fingerprint" region of the spectrum.

  • The Tert-butyl Group (-C(CH₃)₃): This bulky aliphatic group has characteristic C-H stretching and bending modes.

The following diagram illustrates the molecular structure and highlights these key functional groups.

G start Start: Sample Received instrument_prep Step 1: Instrument Preparation start->instrument_prep verification Step 1a: Performance Verification (Polystyrene Standard) instrument_prep->verification background Step 1b: Record Background Spectrum (Clean ATR Crystal) verification->background If Pass sample_prep Step 2: Sample Preparation background->sample_prep apply_sample Step 2a: Apply Solid Sample to ATR Crystal sample_prep->apply_sample apply_pressure Step 2b: Apply Consistent Pressure apply_sample->apply_pressure acquisition Step 3: Data Acquisition (32 Scans, 4 cm⁻¹ Resolution) apply_pressure->acquisition processing Step 4: Data Processing acquisition->processing bg_subtract Step 4a: Automatic Background Subtraction processing->bg_subtract peak_pick Step 4b: Peak Picking & Labeling bg_subtract->peak_pick analysis Step 5: Spectral Interpretation peak_pick->analysis assign_bands Assign Vibrational Modes to Key Functional Groups analysis->assign_bands report End: Generate Report assign_bands->report

Caption: Workflow for FT-IR analysis using ATR.

Interpretation of the IR Spectrum

The IR spectrum of this compound is a composite of the absorptions discussed previously. A systematic, peak-by-peak analysis confirms the presence of all expected functional groups and thus validates the molecular structure.

The following table summarizes the expected key absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3090Weak-MediumAromatic C-HStretching
~2980MediumAliphatic C-H (tert-butyl)Stretching
~1725 Very Strong, Sharp Ester C=O Stretching
~1530 Very Strong Aromatic NO₂ Asymmetric Stretch
~1470, ~1580Medium-VariableAromatic C=CIn-ring Stretching
~1390, ~1370MediumTert-butyl C-HBending
~1350 Strong Aromatic NO₂ Symmetric Stretch
~1250 Strong Ester C-O Asymmetric Stretch
~1120 Strong Ester C-O Symmetric Stretch
~830StrongAromatic C-HOut-of-Plane Bending
~740MediumC-ClStretching

Analysis Narrative:

An analyst examining the spectrum would first be drawn to the most intense peaks. The very strong, sharp absorption around 1725 cm⁻¹ is immediately indicative of a carbonyl group, and its position is consistent with an aromatic ester. [2][3][4] The next most prominent features are the two very strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ . This pair of absorptions is the classic signature of an aromatic nitro group, corresponding to the asymmetric and symmetric N-O stretching vibrations, respectively. [5][6][7]The presence of both peaks provides extremely high confidence in the assignment of this functional group.

Attention would then shift to the C-H stretching region. A weak-to-medium band just above 3000 cm⁻¹ (e.g., ~3090 cm⁻¹) confirms the presence of aromatic C-H bonds, while a more intense set of absorptions just below 3000 cm⁻¹ (e.g., ~2980 cm⁻¹) is characteristic of the aliphatic C-H bonds of the tert-butyl group.

The fingerprint region (below 1500 cm⁻¹) provides further corroborating evidence. The strong bands around 1250 cm⁻¹ and 1120 cm⁻¹ are assigned to the C-O stretching vibrations of the ester linkage. [2][8]The characteristic C-H bending modes for the tert-butyl group are expected around 1370 cm⁻¹ and 1390 cm⁻¹ . Finally, strong absorptions in the 900-800 cm⁻¹ range are indicative of the out-of-plane C-H bending of the substituted aromatic ring, and a band in the 800-700 cm⁻¹ region can be tentatively assigned to the C-Cl stretch.

Applications in Drug Development

  • Identity Confirmation: As demonstrated, IR spectroscopy serves as a rapid and definitive method for confirming the identity of incoming batches of this compound, ensuring the correct starting material is used in a synthesis.

  • Purity Assessment: While not a quantitative technique in the same vein as chromatography, IR can be a powerful tool for qualitative purity assessment. The absence of unexpected peaks (e.g., a broad -OH absorption around 3300 cm⁻¹ from the starting carboxylic acid, 2-chloro-5-nitrobenzoic acid) can provide a quick check for the presence of impurities.

  • Reaction Monitoring: In the synthesis of this ester from its corresponding carboxylic acid, the disappearance of the broad carboxylic acid O-H stretch and the appearance of the strong ester C=O and C-O bands can be monitored in real-time using in-situ IR probes to track reaction completion.

Conclusion

Infrared spectroscopy is an indispensable analytical tool in the modern pharmaceutical laboratory. For a critical intermediate like this compound, it provides a rich tapestry of vibrational information that, when interpreted with expertise, allows for unambiguous structural confirmation. The combination of a robust, self-validating experimental protocol and a thorough understanding of group frequency correlations empowers scientists to make confident, data-driven decisions, thereby upholding the principles of scientific integrity and accelerating the drug development pipeline.

References

  • Vertex AI Search. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.
  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Dopfer, O., et al. (2007). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Available at: [Link]

  • LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • TMP Chem. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. Available at: [Link]

  • The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Strategic Manipulation of Tert-butyl 2-chloro-5-nitrobenzoate: A Chemo-Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-chloro-5-nitrobenzoate represents a highly specialized scaffold in medicinal chemistry, primarily utilized for its chemo-orthogonal properties . Unlike its methyl or ethyl counterparts, the tert-butyl ester provides a robust steric shield against nucleophilic attack at the carbonyl carbon while remaining labile to acidic conditions.

This guide details the exploitation of this molecule’s three distinct reactive centers:

  • The Electrophilic Core (C2): Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Redox Handle (C5): A nitro group serving as a masked aniline.

  • The Protective Mask (C1): An acid-labile ester permitting late-stage carboxylic acid generation.

Molecular Architecture & Reactivity Logic

The reactivity of this molecule is dictated by the electronic interplay between the substituents on the benzene ring.

  • Activation for

    
    :  The Chlorine atom at C2 is the leaving group. It is activated by two Electron Withdrawing Groups (EWGs): the Nitro group at C5 (para-position) and the Ester at C1 (ortho-position).
    
  • Steric Steering: The bulky tert-butyl group prevents the common side reaction of amide formation (via ester attack) during

    
     reactions with primary amines, forcing the nucleophile toward the C2-Chlorine.
    
Visualization: Reactivity Map

ReactivityMap Molecule Tert-butyl 2-chloro-5-nitrobenzoate SNAr C2: SNAr Attack (Amines/Thiols) Molecule->SNAr  Nucleophile + Base   Reduction C5: Nitro Reduction (Fe/NH4Cl or H2/Pd) Molecule->Reduction  Reductive Conditions   Deprotection C1: Ester Cleavage (TFA or HCl) Molecule->Deprotection  Strong Acid   Product_A 2-Amino-5-nitrobenzoate Derivative SNAr->Product_A Product_B Aniline Precursor Reduction->Product_B Product_C Free Benzoic Acid Deprotection->Product_C

Figure 1: The reactivity triad of this compound. Note the orthogonal nature of the three pathways.

Module 1: Nucleophilic Aromatic Substitution ( )

The most valuable transformation for this scaffold is the displacement of the chlorine atom.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex . The para-nitro group is essential here; it stabilizes the negative charge intermediate through resonance.

  • Why Tert-butyl? If you used Methyl 2-chloro-5-nitrobenzoate, a primary amine (like benzylamine) could attack the ester to form an amide before or during the

    
     reaction. The tert-butyl group sterically blocks this trajectory.
    
Experimental Protocol: with Primary Amines

Objective: Synthesis of tert-butyl 2-(benzylamino)-5-nitrobenzoate.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) - Chosen for solubility and non-nucleophilic nature.

  • Solvent: DMF or NMP (Polar aprotic solvents accelerate

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 g (3.85 mmol) of substrate in 10 mL of anhydrous DMF under

    
     atmosphere.
    
  • Addition: Add DIPEA (1.34 mL, 7.7 mmol) followed by dropwise addition of benzylamine (0.46 mL, 4.2 mmol).

  • Thermal Activation: Heat the reaction mixture to 60°C .

    • Note: While highly activated, the steric bulk of the ortho-ester imposes a kinetic penalty. Room temperature reactions may be sluggish.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a fluorescent yellow spot (Rf ~0.6).

  • Workup: Pour into ice water (100 mL). The product usually precipitates as a yellow solid due to the hydrophobic t-butyl and benzyl groups. Filter and wash with water.

Data Summary: Solvent Effects on Yield

SolventTemperatureTimeYieldComments
DMF 60°C4 h92%Optimal. Fast kinetics.
THF Reflux (66°C)12 h65%Slower; salt precipitation hinders reaction.
Ethanol Reflux24 h40%Poor solubility; potential transesterification risk.

Module 2: Chemoselective Nitro Reduction

Reducing the nitro group at C5 converts the molecule into a multifunctional scaffold (e.g., for quinazolinone synthesis).

The Challenge: Hydrodehalogenation

Standard catalytic hydrogenation (


, Pd/C) poses a risk: it often cleaves the C-Cl bond (hydrodehalogenation) alongside reducing the nitro group. If the Chlorine is needed for a subsequent coupling (e.g., Suzuki), a chemoselective method is required.
Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method reduces the nitro group while preserving the C-Cl bond and the acid-sensitive t-butyl ester.

Reagents:

  • Substrate (1.0 eq)

  • Iron Powder (5.0 eq) - Must be fine mesh.

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Workflow:

  • Suspend substrate (1.0 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Add

    
     and Iron powder.
    
  • Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).

  • Run for 2 hours. Color changes from yellow to dark grey/brown.

  • Filtration (Critical): Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Concentration: Evaporate ethanol. Extract the aqueous residue with EtOAc.

Module 3: Acid-Mediated Deprotection

The final stage in many drug development workflows is the removal of the masking group to reveal the pharmacophore (carboxylic acid).

Mechanism

The tert-butyl cation is stable enough to leave via an E1-like mechanism under acidic conditions, generating isobutylene gas and the free acid.

Protocol: TFA Deprotection

Reagents:

  • Substrate (1.0 eq)

  • Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1 ratio)

  • Scavenger: Triethylsilane (TES) (2.0 eq) - Optional but recommended to quench the t-butyl cation and prevent alkylation of the aromatic ring.

Workflow:

  • Dissolve substrate in DCM.

  • Add TES.

  • Add TFA dropwise at 0°C, then warm to Room Temperature.

  • Stir for 1-3 hours.

  • Workup: Remove volatiles in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA (critical for biological assays).

Integrated Pathway Visualization

The following diagram illustrates the logical flow of utilizing this scaffold to build a hypothetical Quinazolinone drug core.

SynthesisFlow Start Tert-butyl 2-chloro-5-nitrobenzoate Step1 Intermediate A: SNAr with Aniline R-NH2 Start->Step1 R-NH2, DIPEA, DMF, 60°C Step2 Intermediate B: Nitro Reduction (-NH2) Step1->Step2 Fe, NH4Cl, EtOH/H2O Step3 Cyclization Precursor: Reaction with Urea/CDI Step2->Step3 Triphosgene or CDI Final Target: Quinazolinone Derivative Step3->Final TFA (Deprotection) & Cyclization

Figure 2: Synthetic utility of the scaffold in heterocyclic construction.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123062, 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

    • Context: Serves as the authoritative source for the parent acid's physical properties and safety data, which directly extrapolate to the ester deriv
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Context: The definitive guide on the stability profiles of tert-butyl esters (acid labile, base stable) vs methyl esters.
  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Context: Foundational text establishing the mechanism of and the activating effects of nitro groups in ortho/para positions.
  • Sigma-Aldrich (Merck).Product Specification: this compound.

Strategic Utilization of Tert-butyl 2-chloro-5-nitrobenzoate in Medicinal Chemistry

[1]

Executive Summary

Tert-butyl 2-chloro-5-nitrobenzoate (CAS 55233-05-1) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an electrophilic aryl chloride, a reducible nitro group, and an acid-labile ester—that can be manipulated sequentially without cross-reactivity.

This technical guide details the application of this intermediate in the synthesis of complex heterocycles (such as quinazolinones and benzodiazepines) and high-value pharmacophores (including VLA-4 antagonists).[1] It provides validated protocols for nucleophilic aromatic substitution (

The Orthogonal Scaffold: Structural Logic

The utility of this compound stems from the electronic interplay between its substituents.[1]

Electronic Push-Pull Mechanism[1]
  • The Activator (Nitro Group): Located at the para position relative to the chlorine, the nitro group exerts a strong electron-withdrawing effect (-M, -I), significantly lowering the energy of the Meisenheimer complex intermediate.[1] This activates the C-Cl bond for displacement by nucleophiles (

    
    ) under mild conditions.[1]
    
  • The Leaving Group (Chlorine): While fluorine is often preferred for

    
     kinetics, the chlorine atom in this scaffold offers a balance of reactivity and stability, preventing premature hydrolysis during storage.
    
  • The Steric Shield (Tert-butyl Ester): Unlike methyl or ethyl esters, the bulky tert-butyl group prevents nucleophilic attack at the carbonyl carbon.[1] This allows chemists to perform

    
     reactions with strong nucleophiles (primary/secondary amines) without observing amide formation side-products.[1]
    
Reactivity Diagram

The following diagram illustrates the distinct chemical pathways available for this scaffold.

ReactivityMapCoreTert-butyl2-chloro-5-nitrobenzoateSNArPath A: S_NAr Displacement(Target: 2-position)Core->SNAr Primary/Secondary Amines(Mild Base)ReductionPath B: Nitro Reduction(Target: 5-position)Core->Reduction Zn/NH4Cl or H2/PdHydrolysisPath C: Acidolysis(Target: Ester)Core->Hydrolysis TFA or HCl/DioxaneAnthranilateN-SubstitutedAnthranilatesSNAr->AnthranilateAniline5-Amino Derivatives(Precursor to Ureas/Amides)Reduction->AnilineAcidFree Benzoic Acid(Coupling Ready)Hydrolysis->Acid

Figure 1: Orthogonal reactivity map showing the three distinct functional handles.[1]

Synthetic Utility & Case Studies

Synthesis of VLA-4 Antagonists

VLA-4 (Very Late Antigen-4) antagonists are critical targets for treating inflammatory and autoimmune diseases.[1] The this compound scaffold is used to construct the core N-acyl phenylalanine derivatives often found in these inhibitors.[1]

Mechanism:

  • 
     Displacement:  The 2-chloro position is displaced by a specialized amine (e.g., a piperazine or aniline derivative) to install the "head" of the inhibitor.
    
  • Nitro Reduction: The 5-nitro group is reduced to an aniline.

  • Acylation: The resulting aniline is coupled with an acyl chloride or carboxylic acid to extend the "tail" of the molecule, determining potency and selectivity.

Heterocycle Formation (Quinazolinones)

This scaffold is a precursor to 4(3H)-quinazolinones, a privileged structure in oncology (e.g., EGFR inhibitors).[1]

  • Step 1:

    
     with an amine (
    
    
    ) yields the anthranilate.[1]
  • Step 2: Acidic deprotection of the tert-butyl ester.[1]

  • Step 3: Cyclization with formamide or orthoesters yields the quinazolinone core.

Experimental Protocols

Protocol A: Regioselective Displacement

This protocol describes the displacement of the chlorine atom by a primary amine. The tert-butyl ester prevents the formation of the amide byproduct.

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Procedure:

  • Dissolve this compound (10 mmol) in anhydrous MeCN (50 mL).

  • Add DIPEA (15 mmol) followed by the amine (11 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60–80°C and monitor by TLC/LC-MS. (Reaction typically completes in 4–12 hours).[1]

  • Workup: Cool to RT, concentrate in vacuo. Redissolve in EtOAc, wash with 0.5M HCl (to remove excess amine), saturated

    
    , and brine.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Critical Note: If using a volatile amine, perform the reaction in a sealed pressure tube.

Protocol B: Chemoselective Nitro Reduction (Zn/NH4Cl)

Standard catalytic hydrogenation (


1

Reagents:

  • Nitro-benzoate intermediate (1.0 equiv)[1]

  • Zinc powder (activated) (5.0 equiv)[1]

  • Ammonium Chloride (

    
    ) (10.0 equiv)[1]
    
  • Solvent: Ethanol/Water (3:1)[1]

Procedure:

  • Dissolve the nitro compound in Ethanol/Water (3:1 ratio).

  • Add solid

    
     and stir vigorously.
    
  • Add Zinc powder portion-wise over 15 minutes. (Exothermic reaction).[1]

  • Stir at room temperature or mild heat (40°C) for 1–3 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove zinc oxide residues. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Extract the aqueous residue with EtOAc.[2][3] Dry over

    
    .
    
Protocol C: Acidolytic Deprotection of Tert-butyl Ester

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

Procedure:

  • Dissolve the substrate in DCM (0.1 M concentration).[1]

  • Add TFA (20–50% v/v depending on substrate sensitivity).[1]

  • Stir at room temperature for 1–2 hours.

  • Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.[1] This yields the free carboxylic acid, ready for coupling or cyclization.

Quantitative Data Summary

Reaction TypeConditionsTypical YieldSelectivity

Displacement
Amine, DIPEA, MeCN, 60°C85–95%>99% (Cl displacement vs Ester attack)
Nitro Reduction

, Pd/C, MeOH
90–98%Risk of dechlorination if Cl is present
Nitro Reduction Zn,

, EtOH/H2O
80–90%100% Nitro-selective (Cl preserved)
Ester Hydrolysis TFA, DCM, RT>95%Quantitative conversion to Acid

Synthesis Workflow Diagram (VLA-4 Antagonist Example)

The following diagram details the synthesis of a generic VLA-4 antagonist precursor using this scaffold.

SynthesisWorkflowStep1Start: this compoundStep2Reaction 1: S_NAr with Piperazine deriv.(Reagent: R-Piperazine, K2CO3, DMF)Step1->Step2Intermediate1Intermediate A:2-(Piperazinyl)-5-nitrobenzoateStep2->Intermediate1Step3Reaction 2: Nitro Reduction(Reagent: Zn, NH4Cl)Intermediate1->Step3Intermediate2Intermediate B:5-Amino-2-(piperazinyl)benzoateStep3->Intermediate2Step4Reaction 3: Amide Coupling(Reagent: Ar-COCl, Pyridine)Intermediate2->Step4FinalFinal Scaffold:VLA-4 Antagonist PrecursorStep4->Final

Figure 2: Step-wise synthesis of a VLA-4 antagonist core using the orthogonal reactivity of the scaffold.

Safety & Handling

  • Nitro Compounds: While this specific ester is relatively stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

  • Sensitization: Halogenated nitrobenzoates are potent skin sensitizers. All manipulations, especially weighing and transfer, must be performed in a fume hood with proper PPE (nitrile gloves, lab coat, eye protection).

  • Waste Disposal: Aqueous waste from the

    
     reaction contains organic bases and potentially unreacted chlorides; dispose of as halogenated organic waste.
    

References

  • Benchchem. "this compound: Significance and Context within Contemporary Organic Chemistry."[1][4] Benchchem Chemical Database. Link[1]

  • Sigma-Aldrich. "2-Chloro-5-nitrobenzoic acid: Product Specification and Safety Data."[1] Merck KGaA. Link

  • Tilley, J. W., et al. "VLA-4 Antagonists: Design, Synthesis and SAR of N-Acyl Phenylalanine Derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Google Patents. "US20220112189A1 - Compounds and compositions for the treatment of cryptosporidiosis." Google Patents. Link

  • National Institutes of Health (NIH). "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis." PubMed Central. Link

  • MDPI. "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." Molecules. Link

The Strategic Utility of Tert-butyl 2-chloro-5-nitrobenzoate in Modern Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic deployment of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 2-chloro-5-nitrobenzoate has emerged as a versatile and highly valuable building block, particularly in the fields of medicinal chemistry and agrochemical research. Its unique combination of a sterically hindered ester, an activated chloro leaving group, and a reducible nitro functionality provides a powerful handle for a variety of chemical transformations. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, properties, and strategic applications of this important synthetic intermediate.

Physicochemical Properties and Safety Considerations

This compound is a pale yellow solid that is soluble in a range of common organic solvents. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions, yet readily removable under acidic conditions.

Table 1: Physicochemical Properties of 2-Chloro-5-nitrobenzoic Acid

PropertyValueReference
Molecular FormulaC₇H₄ClNO₄[1]
Molecular Weight201.56 g/mol [1]
Melting Point165-168 °C
AppearancePale yellow powder[1]

Safety and Handling: 2-Chloro-5-nitrobenzoic acid, the precursor to the title compound, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available o-chlorobenzoic acid.

Step 1: Nitration of o-Chlorobenzoic Acid

The first step involves the electrophilic nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is directed by the existing substituents on the aromatic ring.

Reaction Scheme:

Nitration of o-Chlorobenzoic Acid o-Chlorobenzoic_Acid o-Chlorobenzoic Acid Product 2-Chloro-5-nitrobenzoic Acid o-Chlorobenzoic_Acid->Product Reagents HNO₃, H₂SO₄ Reagents->o-Chlorobenzoic_Acid

Caption: Nitration of o-chlorobenzoic acid.

Detailed Protocol for the Synthesis of 2-Chloro-5-nitrobenzoic Acid [2][3]

  • Reagents and Equipment:

    • o-Chlorobenzoic acid

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Ice bath

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Procedure:

    • In a round-bottom flask, dissolve o-chlorobenzoic acid in concentrated sulfuric acid at a weight ratio of 1:3.5 to 1:4.5.[2]

    • Cool the mixture to 0-10 °C using an ice bath.

    • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid, 2-chloro-5-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.

    • The crude product can be further purified by recrystallization from hot water.[3]

Step 2: Esterification to this compound

The second step is the protection of the carboxylic acid as a tert-butyl ester. This is a crucial step as it prevents the acidic proton from interfering with subsequent reactions and also modulates the reactivity of the molecule. A common and efficient method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Esterification of 2-Chloro-5-nitrobenzoic Acid Acid 2-Chloro-5-nitrobenzoic Acid Ester This compound Acid->Ester Reagents Boc₂O, DMAP, t-BuOH Reagents->Acid

Caption: Esterification to form the tert-butyl ester.

Detailed Protocol for the Synthesis of this compound

  • Reagents and Equipment:

    • 2-Chloro-5-nitrobenzoic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-Dimethylaminopyridine (DMAP)

    • Tert-butanol (t-BuOH) or another suitable solvent like THF

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve 2-chloro-5-nitrobenzoic acid in a suitable solvent such as tert-butanol or THF in a round-bottom flask.

    • Add a catalytic amount of DMAP to the solution.

    • Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the mixture.

    • Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

    • Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Key Synthetic Transformations of this compound

The strategic value of this compound lies in the selective manipulation of its three key functional groups.

Nucleophilic Aromatic Substitution (SₙAr) at the Chloro Position

The presence of the electron-withdrawing nitro group in the para position to the chlorine atom strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This allows for the facile displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols, providing a gateway to a diverse range of substituted benzoic acid derivatives.[4]

Mechanistic Rationale: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge developed during the nucleophilic attack is delocalized onto the nitro group, which significantly lowers the activation energy of the reaction.

Workflow for SₙAr Reactions:

SNAr_Workflow start Start with tert-butyl 2-chloro-5-nitrobenzoate add_nucleophile Add Nucleophile (e.g., R-NH₂) and Base (e.g., K₂CO₃) start->add_nucleophile heat Heat reaction mixture (e.g., in DMSO or DMF) add_nucleophile->heat workup Aqueous workup and extraction heat->workup purify Purification by chromatography or recrystallization workup->purify product Substituted product purify->product

Caption: General workflow for SₙAr reactions.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key step in the synthesis of many biologically active molecules.[5] A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.[6]

Reaction Scheme: ```dot digraph "Nitro_Reduction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.0];

}

Caption: Acid-catalyzed cleavage of the tert-butyl ester.

Experimental Protocol for Tert-butyl Ester Cleavage:

  • Reagents and Equipment:

    • Substituted tert-butyl benzoate derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve the tert-butyl ester in dichloromethane.

    • Add trifluoroacetic acid (typically in excess, e.g., 20-50% v/v) to the solution at room temperature.

    • Stir the reaction mixture for a few hours, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting carboxylic acid can often be used directly or purified by crystallization or chromatography.

Applications in Drug Discovery and Agrochemical Synthesis

The versatility of this compound has made it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

  • Antibacterial Agents: Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as next-generation antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. [7]The ability to readily introduce diverse functionalities via SₙAr reactions allows for the systematic exploration of structure-activity relationships.

  • Kinase Inhibitors: The substituted aniline core, accessible from this compound, is a common motif in many kinase inhibitors used in cancer therapy. The ability to introduce various substituents on the aromatic ring is crucial for tuning the potency and selectivity of these inhibitors.

  • Agrochemicals: The chemical scaffold provided by this intermediate is also utilized in the development of novel herbicides and pesticides. [7]The functional group handles allow for the synthesis of compounds with tailored properties for specific agricultural applications.

Conclusion

This compound is a strategically important synthetic intermediate that offers a powerful platform for the synthesis of a wide array of complex molecules. Its well-defined reactivity and the orthogonal nature of its functional groups allow for a high degree of control in multi-step synthetic sequences. For researchers in drug discovery and agrochemical development, a thorough understanding of the synthesis and reactivity of this versatile building block is essential for the efficient and innovative construction of novel chemical entities.

References

  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google P
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (URL: [Link])

  • Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap. (URL: [Link])

  • 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. (URL: [Link])

  • (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. - ResearchGate. (URL: [Link])

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. (URL: [Link])

  • tert-Butyl Esters - Organic Chemistry Portal. (URL: [Link])

  • Catalytic hydrogenation of methyl vs. tert-butyl benzoate with... - ResearchGate. (URL: [Link])

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. (URL: [Link])

  • 4 - The Royal Society of Chemistry. (URL: [Link])

  • Tert-butyl 2-acetyloxy-5-nitrobenzoate | C13H15NO6 | CID 140796831 - PubChem. (URL: [Link])

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (URL: [Link])

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. (URL: [Link])

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (URL: [Link])

  • Readily available hydrogen bond catalysts for the asymmetric transfer hydrogenation of nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Methyl2-chloro-5-nitrobenzoate | C8H6ClNO4 | MD Topology | NMR | X-Ray. (URL: [Link])

  • Benzoic acid, p-tert-butyl- - the NIST WebBook. (URL: [Link])

  • 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

Sources

Safety and handling of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safe Handling and Operational Protocols for Tert-butyl 2-chloro-5-nitrobenzoate

Executive Summary

This compound (CAS: 55233-05-1) is a specialized intermediate used in the synthesis of pharmacologically active agents, including antibacterial sesquiterpenoids and LSD1 inhibitors. While structurally robust due to the steric bulk of the tert-butyl group, its nitro-aromatic core presents specific toxicological and reactivity hazards.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a decision-based operational framework. It addresses the compound's dual nature: an acid-labile ester requiring pH control and a nitro-arene capable of inducing methemoglobinemia upon systemic absorption.

Chemical Identity & Physicochemical Profile

Understanding the physical state and molecular stability is the first step in risk mitigation.

PropertyDataOperational Implication
CAS Number 55233-05-1Use for inventory tracking; distinguish from the free acid (CAS 2516-96-3).
Formula C₁₁H₁₂ClNO₄MW: 257.67 g/mol .
Appearance White to off-white solidVisual inspection confirms purity; yellowing indicates degradation (nitro reduction/hydrolysis).
Solubility DMSO, Methanol, ChloroformUse compatible solvent waste streams (Halogenated vs. Non-Halogenated).
Reactivity Acid-labile ester; Nitro-reductionCRITICAL: Avoid accidental contact with strong acids (TFA, HCl) unless deprotection is intended.

Hazard Assessment & Toxicology (E-E-A-T)

Senior Scientist Insight: Do not treat this merely as an irritant. While GHS classification highlights local irritation, the nitro group at the 5-position imparts systemic risks common to nitro-aromatics.

GHS Classification & H-Statements
  • H302: Harmful if swallowed.[1]

  • H315 / H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2]

Systemic Toxicity Risks (The Hidden Hazard)

Nitro-aromatic compounds can undergo metabolic reduction to nitroso or hydroxylamine intermediates, potentially oxidizing hemoglobin to methemoglobin.

  • Symptom Watch: Cyanosis (blue lips/fingernails) even in the absence of respiratory distress.

  • Mechanism:

    
     formation.
    

Engineering Controls & PPE Selection

This protocol relies on a "Barrier-First" approach.

Personal Protective Equipment (PPE) Matrix
PPE TypeStandardSpecification/Rationale
Gloves ASTM F739Nitrile (Double-gloved) recommended. Nitro-aromatics can permeate latex rapidly. Change outer gloves every 30 mins.
Respiratory NIOSH N95 / P100Required if handling open powder outside a fume hood.
Eye Protection ANSI Z87.1Chemical splash goggles. Face shield required for reactions >5g or involving heat.
Body Tyvek/Lab CoatStandard cotton lab coat is sufficient for <1g. Tyvek sleeves recommended for larger scale.
Operational Workflow Diagram

The following diagram outlines the decision logic for handling this compound based on scale and state.

SafetyMatrix Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution Weighing Weighing Protocol Solid->Weighing Hood Fume Hood Required (Face Velocity > 100 fpm) Solution->Hood Weighing->Hood StaticControl Use Anti-Static Gun/Balance (Nitro compounds can be static) Weighing->StaticControl PPE_Sol PPE: Double Nitrile + Splash Goggles Hood->PPE_Sol PPE_Solid PPE: Nitrile Gloves + N95 (if open) StaticControl->PPE_Solid Reaction Reaction Setup PPE_Solid->Reaction PPE_Sol->Reaction AcidCheck Is Strong Acid Present? (TFA, HCl, H2SO4) Reaction->AcidCheck GasGen WARNING: Isobutylene Gas Release Pressure Buildup Risk AcidCheck->GasGen Yes (Deprotection) NormalOps Standard Organic Synthesis AcidCheck->NormalOps No GasGen->Hood Ventilation Critical

Figure 1: Operational safety decision matrix emphasizing the risk of gas evolution during acid contact.

Operational Protocols: Synthesis & Handling

Weighing and Transfer
  • Static Hazard: Dry nitro-benzoates can accumulate static charge. Use an ionizing fan or anti-static gun during weighing to prevent powder scattering.

  • Containment: Weigh inside a fume hood. If using a balance enclosure, ensure it is wiped down with a damp cloth post-use to remove invisible dust.

Reaction Monitoring (The Acid-Labile Factor)

As a tert-butyl ester, this compound is designed to be cleaved by acid.

  • The Risk: Premature exposure to acidic conditions (e.g., unneutralized chloroform, acidic silica gel) will cleave the ester, releasing isobutylene gas and the free acid (2-chloro-5-nitrobenzoic acid).

  • Control: Ensure reaction solvents are neutral. If performing an intentional deprotection (e.g., with TFA), anticipate significant gas evolution and do not seal the reaction vessel tightly.

Waste Disposal
  • Segregation: Do not mix with strong reducing agents (hydrazine, metal hydrides) in the waste stream, as this can generate heat and toxic anilines.

  • Labeling: Tag waste explicitly as "Halogenated Organic" and "Nitro-Aromatic."

Emergency Response Protocol

In the event of exposure, immediate action mitigates systemic toxicity.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Eyewash Station (15 mins, hold eyelids open) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhal->FreshAir MedAtt Seek Medical Attention Wash->MedAtt Rinse->MedAtt FreshAir->MedAtt Info Provide SDS & Mention 'Nitro-Aromatic' (MetHb risk) MedAtt->Info

Figure 2: Emergency response workflow highlighting the specific information to provide medical personnel.

References

  • PubChem. (n.d.).[3] 2-Chloro-5-nitrobenzoic acid (Acid form of the ester). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Tert-Butyl Peroxy Benzoate (Reference for Tert-butyl/Benzoate moiety handling). Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of tert-Butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of tert-butyl 2-chloro-5-nitrobenzoate . This substrate presents a unique dichotomy in synthetic chemistry: it is electronically activated (due to the para-nitro group) yet sterically encumbered (due to the ortho-tert-butyl ester).

While standard Suzuki conditions often fail to address the steric shielding of the carbon-chlorine bond, this guide provides a high-fidelity workflow using Buchwald-type precatalysts to ensure near-quantitative conversion. This protocol is designed for medicinal chemists requiring reliable biaryl synthesis for kinase inhibitors and antibiotic scaffolds.

Substrate Analysis & Mechanistic Rationale

Before executing the protocol, it is critical to understand the competing forces acting on the substrate:

Electronic Activation (The "Accelerator")

The nitro group (-NO


) at the 5-position is para to the chlorine atom (at the 2-position). Through resonance and induction, the nitro group strongly withdraws electron density from the benzene ring, significantly lowering the energy of the C-Cl bond's 

orbital. This facilitates the Oxidative Addition step of the catalytic cycle, making the chloride more reactive than a standard chlorobenzene.
Steric Hindrance (The "Brake")

The tert-butyl ester (-COOtBu) at the 1-position is ortho to the reactive chloride. The bulky tert-butyl group creates a "steric wall," hindering the approach of the palladium catalyst. Standard triphenylphosphine ligands often fail here because they lack the bulk required to force the active Pd(0) species into the crowded reaction center (a counter-intuitive phenomenon where bulky ligands actually help crowded couplings by promoting the formation of highly active mono-ligated Pd species).

The Solution: Ligand Selection

To overcome the steric barrier, we utilize SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and stabilizing the monoligated species).

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the critical oxidative addition step.

SuzukiCycle Figure 1: Catalytic Cycle for Sterically Hindered Aryl Chlorides PreCat Precatalyst (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting due to Sterics) ActiveCat->OxAdd + Substrate Substrate Substrate: t-Butyl 2-chloro-5-nitrobenzoate Substrate->OxAdd Cl-C Bond TransMet Transmetallation OxAdd->TransMet Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product

Caption: The catalytic cycle emphasizes the role of the bulky ligand (L) in facilitating the oxidative addition despite the ortho-ester hindrance.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 or Pd(OAc)

    
     + SPhos (2–5 mol%)
    
  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a dry reaction vial with a magnetic stir bar and a septum.

  • Add This compound (1.0 eq), the Aryl Boronic Acid (1.2 eq), and K

    
    PO
    
    
    
    (2.0 eq).
  • Critical Step: If using a precatalyst (e.g., XPhos Pd G2), add it now (2 mol%). If using Pd(OAc)

    
    /Ligand, add them as solids.
    
  • Seal the vial and purge with Nitrogen or Argon for 5 minutes.

Step 2: Solvent Addition & Degassing

  • Inject the solvent mixture (Toluene/Water or Dioxane/Water) via syringe.

    • Note: Concentration should be approximately 0.1 M to 0.2 M relative to the chloride.

  • Sparge the solution with inert gas for another 2-3 minutes to remove dissolved oxygen (prevents homocoupling of boronic acid and oxidation of phosphine).

Step 3: Reaction

  • Heat the reaction block to 80°C .

    • Caution: Do not exceed 100°C. While the tert-butyl ester is thermally stable, higher temperatures in basic aqueous media can risk hydrolysis to the carboxylic acid.

  • Monitor by LC-MS or TLC. Conversion is typically complete within 2–4 hours due to the electronic activation of the nitro group.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract the aqueous layer twice with EtOAc.

  • Wash combined organics with Brine .

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Step 5: Purification

  • Purify via Flash Column Chromatography (SiO

    
    ).
    
    • Eluent: Hexanes/Ethyl Acetate gradient.

    • Note: The product will likely be less polar than the starting boronic acid but more polar than the starting chloride.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Suzuki Coupling Setup 1. Charge Solids (Substrate, Boronic Acid, Base, Catalyst) Degas 2. Solvent Addn & Degas (N2/Ar) Setup->Degas Heat 3. Heat to 80°C (2-4 Hours) Degas->Heat Check 4. IPC (LC-MS) Check Conversion Heat->Check Check->Heat Incomplete Workup 5. Workup (EtOAc/Water) Check->Workup Complete

Caption: Linear workflow ensuring inert conditions are maintained prior to heating.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive catalyst.Switch to XPhos Pd G2 (pre-formed active species). Ensure thorough degassing.
Hydrolysis of Ester Base/Temperature incompatibility.Switch base from K

PO

to K

CO

or reduce water ratio (use anhydrous Toluene).
Homocoupling of Boronic Acid Presence of Oxygen.Increase degassing time. Add catalyst after degassing solvents.
Protodeboronation Unstable Boronic Acid.Use Boronic Ester (Pinacol) instead of acid. Lower temp to 60°C.

References & Authoritative Grounding

The protocols defined above are grounded in the fundamental methodologies established for sterically hindered biaryl synthesis.

  • Universal Suzuki Coupling Methods:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Handling Sterically Hindered Chlorides (SPhos/XPhos):

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.

  • Nitro-Group Compatibility in Pd-Coupling:

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents before use.

Application Note: Palladium-Catalyzed Cross-Coupling of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-chloro-5-nitrobenzoate represents a highly functionalized scaffold often utilized in the synthesis of heterocycles and late-stage pharmaceutical intermediates. Its unique reactivity profile is defined by a "Push-Pull" electronic system: the electron-withdrawing nitro group at C5 activates the C-Cl bond, while the bulky tert-butyl ester at C1 introduces significant steric hindrance and acid-sensitivity.

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Unlike standard aryl chlorides, this substrate requires specific catalytic systems to overcome the ortho-steric barrier while preventing competitive nucleophilic aromatic substitution (


) or ester hydrolysis.

Mechanistic Insight & Catalyst Selection

The Reactivity Paradox

The substrate presents two conflicting features for Palladium catalysis:

  • Electronic Activation (Pro-OA): The

    
     group strongly withdraws electron density, lowering the energy of the 
    
    
    
    
    
    orbital. This facilitates Oxidative Addition (OA) , typically the rate-limiting step for aryl chlorides.
  • Steric Inhibition (Anti-TM): The ortho-

    
     group creates a "steric wall." While it accelerates Reductive Elimination (RE)  by relieving congestion, it severely hinders Transmetallation (TM)  and the initial coordination of the catalyst.
    
Ligand Design Strategy

To navigate this, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Why? These bulky, electron-rich ligands (e.g., XPhos, SPhos) promote the formation of the monoligated

    
     species, which is crucial for entering the catalytic cycle with crowded substrates.
    
  • Specific Recommendation:

    • XPhos: Excellent for avoiding "stalled" catalytic cycles in sterically hindered substrates.

    • BrettPhos: Preferred for C-N coupling with weak nucleophiles where

      
       background reaction is slow.
      
Mechanistic Diagram

CatalyticCycle cluster_challenges Critical Control Points Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (OA) Fast due to -NO2 (Pd(II)-Ar-Cl) Pd0->OxAdd + Substrate Substrate Substrate: t-Bu 2-Cl-5-NO2-benzoate Substrate->OxAdd TransMet Transmetallation (TM) *Rate Limiting Step* Hindered by ortho-ester OxAdd->TransMet + Activated Nucleophile Base Base Activation (Boronate -> Boronate-ate) Base->TransMet Activates Boronic Acid RedElim Reductive Elimination (RE) Fast (Steric Relief) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the Transmetallation step as the primary bottleneck due to the steric bulk of the tert-butyl ester.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling[1]

Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: Preventing ester hydrolysis while forcing the coupling of the crowded center.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (4-8 mol%)
      
  • Base:

    
     (3.0 equiv) - Anhydrous preferred to protect ester.
    
  • Solvent: 1,4-Dioxane : Water (10:1) or Toluene (anhydrous)

    • Note: A small amount of water increases rate, but strictly anhydrous Toluene is safer for the t-butyl ester if the reaction time is long.

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and base (

    
    , 3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 precatalyst (2 mol%).

    • Expert Tip: If using separate metal/ligand, premix

      
       and XPhos in a small volume of solvent at 60°C for 5 mins before adding to the main vessel to ensure active catalyst formation.
      
  • Solvent & Degassing: Add 1,4-Dioxane (0.2 M concentration relative to substrate). Sparge with Argon for 10 minutes.

  • Reaction: Seal the vial and heat to 80°C .

    • Monitoring: Check LCMS at 2 hours. The nitro group makes the starting material easy to visualize by UV (254 nm).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

    • Crucial: Wash with saturated

      
        (mild base) rather than water to prevent any acid-catalyzed hydrolysis of the ester during workup.
      
    • Dry over

      
       and concentrate.
      

Protocol 2: Buchwald-Hartwig Amination vs.

Decision Logic:

  • Scenario A (Strong Nucleophile): Primary aliphatic amines (e.g., morpholine, benzylamine).

    • Method:

      
       (Nucleophilic Aromatic Substitution).  No metal required. The nitro group activates the ring sufficiently. Use 
      
      
      
      in DMF at 60-80°C.
  • Scenario B (Weak Nucleophile): Anilines, Amides, Sulfonamides.

    • Method:Pd-Catalyzed Buchwald-Hartwig. Required because the nucleophile is too weak to overcome the steric barrier via

      
      .
      
Buchwald-Hartwig Protocol (For Anilines/Amides)

Substrate: this compound Coupling Partner: 4-Fluoroaniline (Example weak nucleophile)

  • Catalyst System: BrettPhos Pd G3 (2-5 mol%).

    • Why? BrettPhos is privileged for primary amines and anilines, ensuring high selectivity for Mono-arylation.

  • Base:

    
     (2.0 equiv).
    
    • Avoid:

      
      . Although standard for Buchwald, strong alkoxides can attack the nitro ring or cause transesterification. Carbonate is safer.
      
  • Solvent: tert-Amyl alcohol or Toluene (anhydrous).

  • Conditions: 90°C, 4-12 hours.

Experimental Data Summary

The following table summarizes expected trends based on electronic/steric principles for this specific scaffold.

ParameterCondition A (Standard)Condition B (Optimized)Outcome Analysis
Catalyst

XPhos Pd G2 Standard catalyst fails due to steric bulk of t-butyl ester. Bulky dialkylbiaryl phosphines are required.
Base


/

Strong alkoxides cause side reactions with the nitro group (

or reduction). Inorganic carbonates are superior.
Solvent DMFDioxane / Toluene DMF can promote competitive

background reactions. Non-polar solvents favor the Pd-cycle.
Temp 120°C80°C Lower temperature prevents thermal decomposition of the nitro group and ester cleavage.

Safety & Handling (Nitro Compounds)

  • Energetic Potential: Nitro-aromatics can be energetic. While this specific benzoate is generally stable, avoid heating dry solids above 150°C.

  • Exotherms: The oxidative addition step is exothermic. On scales >10g, control addition rate of the catalyst or heat ramp.

  • Waste: Pd-contaminated nitro residues should be treated as hazardous chemical waste. Do not mix with strong reducing agents (hydrazine, etc.) in the waste stream.

Workflow Visualization

Workflow Start Start: t-Bu 2-Cl-5-NO2-benzoate CheckNuc Check Nucleophile Type Start->CheckNuc StrongNuc Strong Nucleophile (Aliphatic Amine) CheckNuc->StrongNuc High pKa WeakNuc Weak Nucleophile (Aniline/Boronic Acid) CheckNuc->WeakNuc Low pKa / C-C SNAr SNAr Protocol K2CO3, DMF, 60°C (No Catalyst) StrongNuc->SNAr Workup Workup: Wash w/ sat. NaHCO3 (Avoid Acid!) SNAr->Workup CatSelect Select Catalyst: XPhos (C-C) BrettPhos (C-N) WeakNuc->CatSelect Reaction Reaction: 80-90°C, Dioxane CatSelect->Reaction Reaction->Workup Final Isolated Product Workup->Final

Caption: Decision matrix for selecting between SNAr and Pd-Catalysis based on nucleophile strength.

References

  • Mechanistic Studies on Sterically Hindered Couplings

    • Title: Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids.[4]

    • Source: Royal Society of Chemistry (Org. Chem. Front.)
    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: Buchwald-Hartwig Cross Coupling Reaction - User Guide.
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Reactivity of 2-Chloro-5-nitrobenzoic Acid

    • Title: Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.[5]

    • Source: Journal of Organic Chemistry[5]

    • URL:[Link]

  • Palladium Precatalyst Selection (XPhos/BrettPhos)

    • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[4][6][7][8][9][10]

    • Source: NIH / PubMed
    • URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 2-chloro-5-nitrobenzoate is a versatile and highly valuable starting material in medicinal chemistry and drug development. Its unique structural features, including a nucleophilic substitution-prone chloro group activated by an electron-withdrawing nitro group, and a sterically bulky tert-butyl ester protecting group, make it an ideal precursor for the synthesis of a diverse range of complex heterocyclic scaffolds. These heterocyclic cores, such as phenothiazines, phenoxazines, and acridones, are privileged structures found in numerous biologically active compounds and approved pharmaceuticals.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various nitrogen- and oxygen-containing heterocycles utilizing this compound as the key building block. The methodologies described herein are designed to be robust and adaptable, offering researchers and drug development professionals a practical resource for accessing novel chemical matter. We will delve into the underlying chemical principles, provide detailed experimental procedures, and discuss the rationale behind the chosen reaction conditions.

Core Synthetic Strategy: A Modular Approach

The primary synthetic strategy revolves around a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNA_r): The initial step involves the displacement of the activated chloride atom on the benzene ring by a suitable nucleophile. This can be achieved through classical nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination. The choice of nucleophile dictates the type of heterocyclic system that will be formed in the subsequent step.

  • Intramolecular Cyclization: Following the successful coupling, the resulting intermediate is designed to undergo an intramolecular cyclization to construct the desired heterocyclic ring system. This cyclization can be promoted by acid or base catalysis, or in some cases, occurs spontaneously under the reaction conditions of the initial coupling.

This modular approach allows for the generation of a library of diverse heterocyclic compounds by simply varying the nucleophilic coupling partner.

Figure 1: General synthetic workflow for the synthesis of heterocyclic compounds from this compound.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of phenothiazine derivatives from this compound involves the initial reaction with a 2-aminothiophenol, followed by an intramolecular cyclization that can sometimes involve a Smiles rearrangement.[1][2]

Protocol 1: Synthesis of Tert-butyl 7-nitro-10H-phenothiazine-1-carboxylate

This protocol details the synthesis of a phenothiazine core structure through a base-mediated condensation of this compound with 2-aminothiophenol.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound257.681.01.0
2-Aminothiophenol125.191.11.1
Potassium Carbonate (K₂CO₃)138.212.52.5
Dimethylformamide (DMF)73.09--

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 258 mg) and potassium carbonate (2.5 mmol, 345 mg).

  • Add anhydrous dimethylformamide (DMF, 5 mL) to the flask.

  • Add 2-aminothiophenol (1.1 mmol, 138 mg) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 10 mL).

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Tert-butyl 7-nitro-10H-phenothiazine-1-carboxylate.

Expert Insights: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the thiolate and amide anions formed in situ. The excess base is crucial for the deprotonation of both the thiol and the amine, as well as to neutralize the HCl generated during the reaction.

Synthesis of Phenoxazine Derivatives

Phenoxazine-based compounds are of significant interest due to their applications in materials science as fluorescent dyes and in medicine as potential therapeutic agents.[3][4] The synthesis of phenoxazines from this compound follows a similar pathway to phenothiazines, utilizing 2-aminophenol as the binucleophile.

Protocol 2: Synthesis of Tert-butyl 7-nitro-10H-phenoxazine-1-carboxylate

This protocol outlines the synthesis of a phenoxazine scaffold via a copper-catalyzed Ullmann condensation.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound257.681.01.0
2-Aminophenol109.131.21.2
Copper(I) Iodide (CuI)190.450.10.1
L-Proline115.130.20.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Dimethyl Sulfoxide (DMSO)78.13--

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol, 258 mg), 2-aminophenol (1.2 mmol, 131 mg), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous dimethyl sulfoxide (DMSO, 4 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Tert-butyl 7-nitro-10H-phenoxazine-1-carboxylate.

Causality Behind Experimental Choices: The Ullmann condensation is a classic method for forming C-O and C-N bonds.[5] The use of a copper catalyst is essential for this transformation. L-proline acts as a ligand to stabilize the copper catalyst and enhance its reactivity. DMSO is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve the various components.

Synthesis of Acridone Derivatives

Acridone and its derivatives are a significant class of N-heterocycles known for their diverse biological activities, including anticancer and antiviral properties.[6] The synthesis of the acridone core from this compound is a two-step process involving an initial C-N bond formation followed by an intramolecular Friedel-Crafts-type cyclization.

Protocol 3: Two-Step Synthesis of Tert-butyl 2-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate

Step 1: Buchwald-Hartwig Amination to form Tert-butyl 2-(arylamino)-5-nitrobenzoate

This step involves a palladium-catalyzed cross-coupling reaction to form the N-arylanthranilate intermediate.[3][7][8][9]

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound257.681.01.0
Aniline93.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene92.14--

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 258 mg), aniline (1.2 mmol, 112 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain Tert-butyl 2-(phenylamino)-5-nitrobenzoate.

Step 2: Intramolecular Cyclization to the Acridone Core

The N-arylanthranilate intermediate is then cyclized under acidic conditions to form the tricyclic acridone skeleton.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)
Tert-butyl 2-(phenylamino)-5-nitrobenzoate314.331.0
Polyphosphoric Acid (PPA)--

Procedure:

  • Place Tert-butyl 2-(phenylamino)-5-nitrobenzoate (1.0 mmol, 314 mg) in a round-bottom flask.

  • Add polyphosphoric acid (PPA, approx. 10 g) to the flask.

  • Heat the mixture to 140-150 °C with stirring for 4-6 hours.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • The product will precipitate. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol or purify by column chromatography to yield the final acridone product.

Authoritative Grounding: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[9] The choice of a bulky phosphine ligand like Xantphos is often crucial for achieving high yields with sterically hindered or electron-deficient aryl chlorides. The intramolecular cyclization to form the acridone is a classic electrophilic aromatic substitution reaction, where the carboxylic acid (or its activated form) acylates the adjacent aromatic ring.

Acridone_Synthesis Start This compound Intermediate Tert-butyl 2-(phenylamino)-5-nitrobenzoate Start->Intermediate Buchwald-Hartwig Amination Product Acridone Derivative Intermediate->Product Intramolecular Cyclization (PPA)

Figure 2: Two-step synthesis of acridone derivatives.

Data Summary

The following table summarizes the expected outcomes for the described protocols. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.

ProtocolHeterocyclic CoreKey ReactionStarting MaterialsExpected Yield
1PhenothiazineNucleophilic Aromatic SubstitutionThis compound, 2-Aminothiophenol60-75%
2PhenoxazineUllmann CondensationThis compound, 2-Aminophenol50-65%
3AcridoneBuchwald-Hartwig Amination & CyclizationThis compound, Aniline45-60% (2 steps)

Conclusion

This compound serves as an excellent and versatile platform for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of phenothiazines, phenoxazines, acridones, and other related scaffolds. The modular nature of the synthetic strategies allows for the facile generation of diverse libraries of compounds for drug discovery and development programs. Careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is paramount for achieving optimal results.

References

  • Kumar, S., Kumar, V., & Singh, S. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. [Link]

  • Mital, R. L., & Jain, S. K. (1969). Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. Journal of the Chemical Society C: Organic, (16), 2148-2150. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of organic chemistry, 72(15), 5908–5911. [Link]

  • Belmont, P., & Dorange, I. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?. Current medicinal chemistry, 14(3), 335–353. [Link]

  • Wikipedia. (2023, October 26). Ullmann condensation. In Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

  • Maji, A., & Maiti, D. (2013). Synthesis of (E)-nitroolefins via decarboxylative nitration using t-butylnitrite (t-BuONO) and TEMPO. Chemical communications (Cambridge, England), 49(47), 5286–5288. [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Eastmond, D. A., Smith, M. T., & Ruzo, L. O. (1986). Metabolic activation of 2-aminophenol to a mutagenic product(s) by prostaglandin endoperoxide synthetase. Molecular pharmacology, 30(6), 674–679.
  • Kurban, S., Deniz, N. G., & Sayil, C. (2016). Synthesis and cyclization reactions of novel benzo[a]phenazine- and phenoxazine- 5-ones derivatives. Bulgarian Chemical Communications, 48(E), 116-122. [Link]

  • Zhu, M., Dong, N., Luo, M., Wang, Y., Xu, C., & Yin, G. (2023). tert-Butyl Hydroperoxide Promotes an Oxidative Annulation Reaction of Isatins with 2-(Trimethylsilyl)aryl Triflates for the Convenient Synthesis of Acridone Derivatives. The Journal of organic chemistry, 88(14), 9419–9423. [Link]

  • Mondal, S., & Panda, G. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC advances, 13(8), 5158–5188. [Link]

  • Zhang, H., & Chen, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 14, 998–1003. [Link]

  • Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chem IJ, 9(2), 555756. [Link]

  • Sharma, S., & Kumar, V. (2014). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 240-244.
  • Reddy, T. R., Reddy, G. C., Kumar, M. S., & Reddy, P. P. (2020). Synthesis of novel cytotoxic tetracyclic acridone derivatives and study of their molecular docking, ADMET, QSAR, bioactivity and protein binding properties. Scientific reports, 10(1), 20739. [Link]

  • Wang, X., Geng, Y., & Li, Z. (2020). tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C-N Coupling: Synthesis of Acridines at Room Temperature. The Journal of organic chemistry, 85(15), 10167–10174. [Link]

  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta crystallographica. Section E, Structure reports online, 65(Pt 7), o1417. [Link]

  • Mital, R. L., Jain, S. K., & Joshi, S. K. (1999). A CONVENIENT SYNTHESIS 2-AMINO-5-METHYL-3-NITROBENZENETHIOL AND ITS CONVERSION INTO PHENOTHIAZINES VIA A SMILES REARRANGEMENT.
  • U.S. Patent No. 2,100,242. (1937). Washington, DC: U.S.
  • U.S. Patent No. 3,426,020. (1969). Washington, DC: U.S.
  • European Patent No. EP0510668A2. (1992).
  • German Patent No. DE1957590B2. (1970).
  • Chinese Patent No. CN100491350C. (2009).
  • U.S. Patent No. 6,011,171. (2000). Washington, DC: U.S.
  • LookChem. (n.d.). CAS No.885232-22-4,4-[4-nitro-3-(2-phenoxy-acetylamino). Retrieved from [Link]

  • Simion, B., et al. (2015). A NEW PHENOTHIAZINE BLUE LIGHT EMITTER. SYNTHESIS, STRUCTURE AND PHOTOPHYSICAL PROPERTIES. Cellulose Chemistry and Technology, 49(9-10), 755-761.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical science, 2(1), 27–50. [Link]

  • Li, Z., Liu, H., Yan, Q., & Li, L. (2024). tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis. New Journal of Chemistry, 48(1), 24-40.
  • Supplementary Information. (2020). Organic & Biomolecular Chemistry. [Link]

  • Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 129-158). Springer, Dordrecht.
  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1979). Ellman's reagent: 5,5′-dithiobis(2-nitrobenzoic acid).-reexamination. Analytical biochemistry, 94(1), 75–81. [Link]697(79)90584-9)

Sources

Application Note: High-Fidelity Solid-Phase Synthesis Using Tert-butyl 2-chloro-5-nitrobenzoate

[1]

Part 1: Strategic Overview & Chemical Logic

The Reagent Profile

This compound is a bifunctional "privileged structure" building block.[1] Its utility in solid-phase synthesis stems from the orthogonal reactivity of its three functional sites:

  • 2-Chloro Position: Activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) by the ortho-nitro and para-ester electron-withdrawing groups. This serves as the "capture" point for resin-bound amines.
    
  • 5-Nitro Group: A latent amine precursor.[1] Post-capture reduction allows for secondary functionalization (acylation, sulfonylation) or intramolecular cyclization.[1]

  • Tert-butyl Ester: A semi-permanent protecting group.[1] Unlike methyl or ethyl esters, the tert-butyl group resists nucleophilic attack during the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     step (preventing premature cyclization or hydrolysis) but is readily cleaved under acidic conditions (TFA), often facilitating "cyclative cleavage" or simultaneous deprotection-release.
    
The "Resin-Capture" Strategy

In this protocol, the resin-bound amine acts as the nucleophile, displacing the chlorine atom. This "inverse" loading strategy is superior to coupling the carboxylic acid to the resin because it leaves the carboxylate (protected as t-Bu) available for late-stage cyclization after acidic deprotection.

Key Advantages:

  • Prevention of Side Reactions: The bulky tert-butyl group prevents direct attack by the resin amine on the carbonyl, ensuring chemoselective ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     at the aryl chloride.
    
  • Acid-Triggered Release: Compatible with standard Fmoc/tBu protocols where final TFA treatment reveals the carboxylic acid for product release or cyclization.[1]

Part 2: Experimental Protocols

Protocol A: Resin Preparation & Loading

Objective: To covalently attach the substituted benzoate scaffold to a resin-bound amine via nucleophilic aromatic substitution.

Materials:

  • Resin: Rink Amide MBHA or Wang Resin loaded with an amino acid (e.g., H-Gly-Wang).[1]

  • Reagent: this compound (5.0 equiv relative to resin loading).[1]

  • Base: Diisopropylethylamine (DIEA) (10.0 equiv).[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[1] Note: Polar aprotic solvents are critical for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     rate acceleration.
    

Step-by-Step Methodology:

  • Swelling: Swell 200 mg of resin (loading ~0.6 mmol/g) in DMF for 30 minutes. Drain.

  • Solution Prep: Dissolve this compound (0.6 mmol) and DIEA (1.2 mmol) in 3 mL of NMP.

  • Reaction: Add the solution to the resin in a sealed synthesis vessel.

  • Incubation: Heat the reaction mixture to 80°C for 12–16 hours with gentle agitation.

    • Expert Insight: While ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       can occur at RT, the steric bulk of the tert-butyl ester and the resin matrix necessitates thermal activation to ensure >95% conversion.
      
  • Washing: Drain and wash the resin heavily to remove excess reagent:[1]

    • 3 x DMF

    • 3 x DCM

    • 3 x MeOH

    • 3 x DCM (Final swell)[1]

  • QC Check: Perform a chloranil test. A negative result (colorless/pale) indicates consumption of the free amine.[1]

Protocol B: On-Resin Nitro Reduction

Objective: Unmask the aniline functionality for further elaboration.

Methodology (Tin(II) Chloride Method):

  • Preparation: Prepare a 2M solution of

    
     in DMF.
    
    • Note: Freshly prepared solution is required to prevent oxidation.[1]

  • Reaction: Add 4 mL of the

    
     solution to the resin.
    
  • Incubation: Shake at Room Temperature (RT) for 4 hours.

  • Washing (Critical): Tin salts can adhere to resin.[1] Wash extensively:

    • 3 x DMF

    • 3 x DMF/Water (1:1)[1]

    • 3 x THF

    • 3 x DCM

Protocol C: Cyclative Cleavage (Benzodiazepine Synthesis)

Objective: Acid-mediated removal of the tert-butyl group followed by cyclization to form 1,4-benzodiazepine-2,5-diones.[1]

Context: Assuming the resin-bound amine was an amino acid (e.g., Glycine), and the newly formed aniline has been acylated with an alkyl halide or another amino acid.

  • Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% TIPS (Triisopropylsilane), and 2.5%

    
    .
    
  • Reaction: Treat the resin with the cocktail for 2 hours at RT.

    • Mechanism:[1][2][3][4][5][6] The TFA cleaves the tert-butyl ester, revealing the free carboxylic acid.[1] It also cleaves the resin linker (if using acid-labile linkers like Wang).[1]

  • Isolation: Filter the resin and collect the filtrate.

  • Cyclization (Post-Cleavage):

    • Evaporate the TFA.[1]

    • Redissolve the residue in 10% Acetic Acid in 2-Butanol or Toluene.[1]

    • Reflux for 4 hours.[1][7] This drives the condensation between the secondary amine (from the initial resin linkage) and the newly revealed benzoic acid, closing the diazepine ring.[1]

Part 3: Visualization & Logic[1]

Mechanism of Action: Capture

The following diagram illustrates the chemoselective capture of the resin-bound amine by the aryl chloride, highlighting the steric protection provided by the tert-butyl group.

SNAr_Mechanismcluster_0Resin Phasecluster_1Reagent in SolutionResin_AmineResin-Linker-NH2TransitionMeisenheimer Complex(Transition State)Resin_Amine->TransitionNucleophilic Attack(80°C, NMP)ReagentThis compound(Cl-Ar(NO2)-COOtBu)Reagent->TransitionActivated by NO2tBu_Notet-Bu Ester blocksdirect attack on CarbonylReagent->tBu_NoteProductResin-Captured Scaffold(Resin-NH-Ar(NO2)-COOtBu)Transition->ProductElimination of Cl-ByProductHCl (Neutralized by DIEA)Transition->ByProduct

Caption: Chemoselective capture of resin-bound amine via

Synthetic Workflow: Benzodiazepine Library Generation

This flowchart details the full lifecycle of the synthesis, from loading to cyclative release.[1]

WorkflowStep11. Resin Preparation(H-AminoAcid-Wang Resin)Step22. Scaffold Capture (SNAr)Reagent: t-Bu-CNB, DIEA, 80°CStep1->Step2Step33. Nitro ReductionReagent: SnCl2, DMFStep2->Step3Step44. N-Alkylation / Acylation(Introduce Diversity R2)Step3->Step4Step55. Acidic Cleavage (TFA)(Removes t-Bu & Resin Linker)Step4->Step5Step66. Cyclization (Reflux)(Formation of 1,4-Benzodiazepine)Step5->Step6

Caption: Step-by-step workflow for converting this compound into a benzodiazepine scaffold.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Loading (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Steric hindrance from the tert-butyl group or resin matrix.Increase temperature to 90°C; switch solvent to pure DMSO; extend reaction time to 24h.
Ester Hydrolysis Presence of water during basic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

step.[2]
Ensure all reagents (NMP, DIEA) are anhydrous.[1] The t-Bu ester is resistant, but prolonged heating with wet base can cause hydrolysis.[1]
Incomplete Reduction Oxidation of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

or poor resin swelling.
Use fresh ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

; perform a "double couple" reduction; wash resin with THF to ensure pore accessibility.
Premature Cleavage Trace acid in solvents.[1]Use neutralized chloroform/DCM for washes; store resin in a desiccator.[1]

Part 5: References

  • Gordeev, M. F., et al. (1996).[1] "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones." Journal of Organic Chemistry. Describes the foundational logic of using 2-chloro-5-nitrobenzoic acid derivatives in SPS. [1]

  • Bunin, B. A., & Ellman, J. A. (1992).[1] "A General and Expedient Method for the Solid-Phase Synthesis of 1,4-Benzodiazepine Derivatives." Journal of the American Chemical Society.[1] Establishes the utility of 2-aminobenzophenones and related nitro-precursors in library generation. [1]

  • BenchChem. (2025).[1][3] "this compound Product Data." BenchChem Chemical Database.[1] Provides physicochemical properties and solubility data relevant to protocol design. [1]

  • PubChem. (2025).[1][8] "2-Chloro-5-nitrobenzoic acid Compound Summary." National Library of Medicine.[1] Detailed reactivity profile and safety data for the parent acid scaffold.[1] [1]

Application Note: A Practical Guide to Monitoring Tert-butyl 2-chloro-5-nitrobenzoate Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the effective monitoring of chemical reactions involving Tert-butyl 2-chloro-5-nitrobenzoate using Thin-Layer Chromatography (TLC). As a critical tool in synthetic chemistry, TLC offers a rapid, cost-effective, and highly sensitive method for tracking the consumption of starting materials and the formation of products.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies to ensure reliable and reproducible results. We will delve into the principles of TLC, selection of appropriate solvent systems, sample preparation, visualization techniques, and the interpretation of chromatograms in the context of reactions with this compound.

Introduction: The Rationale for TLC in Monitoring Aromatic Substitutions

This compound is a valuable intermediate in organic synthesis, often employed in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by various nucleophiles, such as amines.[2] Monitoring the progress of these reactions is crucial to determine the reaction endpoint, optimize reaction conditions, and assess the formation of any byproducts.[3][4]

Thin-Layer Chromatography (TLC) is an ideal technique for this purpose due to its simplicity and speed.[5] The fundamental principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[6] Compounds with different polarities will travel up the TLC plate at different rates, leading to their separation.[7] In the context of a reaction with this compound, we can expect a significant polarity difference between the starting material and the product (e.g., an amine-substituted derivative), allowing for clear separation and monitoring.

Materials and Methods

Equipment and Reagents
  • TLC Plates: Silica gel 60 F254 aluminum-backed plates

  • Reactant: this compound

  • Solvents:

    • Ethyl acetate (ACS Grade)

    • Hexane (ACS Grade)

    • Dichloromethane (for sample preparation)

  • Equipment:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Forceps

    • Pencil

    • Ruler

Safety Precautions
  • This compound and its related compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed hazard information.

Experimental Protocols

Preparation of the TLC Developing Chamber

The saturation of the TLC chamber with the mobile phase vapor is critical for achieving reproducible results and preventing uneven solvent fronts.

  • Cut a piece of filter paper to fit inside the developing chamber, covering the back wall.

  • Pour the prepared mobile phase (see Section 3.2) into the chamber to a depth of approximately 0.5 cm.

  • Place the filter paper into the chamber, ensuring it is saturated with the solvent.

  • Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes before inserting the TLC plate.[6]

Selection and Optimization of the Mobile Phase

The choice of the mobile phase (eluent) is the most critical parameter in TLC. An ideal solvent system should provide a good separation between the starting material and the product, with Rf values preferably between 0.15 and 0.85.[7] For compounds like this compound, a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.[8][9]

Recommended Starting Solvent System:

  • 3:1 Hexane:Ethyl Acetate (v/v)

To optimize, you can adjust the ratio:

  • If spots are too high (high Rf): Increase the proportion of hexane (decrease polarity).

  • If spots are too low (low Rf): Increase the proportion of ethyl acetate (increase polarity).

Sample Preparation and Spotting
  • Prepare a solution of the starting material: Dissolve a small amount (1-2 mg) of this compound in a few drops of dichloromethane.

  • Prepare a solution of the reaction mixture: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a small amount of dichloromethane.[5]

  • Spot the TLC plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.[6]

    • Apply a small spot of the reaction mixture to the "RXN" lane.

    • Ensure the spots are small and concentrated to achieve better separation.[6] Allow the solvent to fully evaporate between applications if multiple spots are needed in the same location.[11][12]

Development of the TLC Plate
  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.

  • Replace the lid and allow the solvent front to travel up the plate undisturbed.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.[13]

  • Allow the plate to dry completely in a fume hood.[11]

Visualization of the TLC Plate

Since this compound and its likely derivatives are aromatic and contain a nitro group, they are expected to be UV-active.[14]

  • UV Light (254 nm): Place the dried TLC plate under a UV lamp. The compounds will appear as dark spots against a fluorescent green background.[14] Gently circle the spots with a pencil. This is a non-destructive method.

  • Iodine Staining (Optional): Place the TLC plate in a chamber containing a few crystals of iodine. Aromatic compounds will typically appear as brown spots.[14] This method is semi-destructive as the spots will fade over time.

  • Chemical Staining (for amine products): If the reaction involves substitution with an amine, specific stains can be used. A common method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.

Interpretation of Results

Calculating the Retention Factor (Rf)

The Rf value is a quantitative measure of a compound's migration on the TLC plate and is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Measure the distances from the baseline to the center of each spot and to the solvent front mark.[13]

Monitoring Reaction Progress

By comparing the spots in the different lanes, you can effectively monitor the reaction:

  • "SM" Lane: Shows the Rf value of the pure starting material.

  • "RXN" Lane: At the beginning of the reaction, this lane will show a prominent spot corresponding to the starting material. As the reaction proceeds, this spot will diminish in intensity, and a new spot (the product) will appear. The product, likely being more polar (e.g., an amine derivative), will typically have a lower Rf value than the starting material.

Table 1: Example TLC Data for a Nucleophilic Substitution Reaction

CompoundExpected PolarityExpected Rf Range (3:1 Hexane:EtOAc)
This compoundLess Polar0.6 - 0.7
Tert-butyl 2-(alkylamino)-5-nitrobenzoateMore Polar0.3 - 0.4

Note: These Rf values are illustrative and should be determined experimentally.

Workflow and Troubleshooting

Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare & Equilibrate TLC Chamber spot_plate Spot TLC Plate (SM, CO, RXN) prep_chamber->spot_plate prep_samples Prepare SM & RXN Sample Solutions prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV Lamp) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results: Reaction Progress calculate_rf->interpret

Caption: Workflow for monitoring reactions by TLC.

Troubleshooting Guide
IssuePossible CauseSolution
Spots are streaky or elongated Sample is too concentrated or overloaded.Dilute the sample solution. Apply smaller spots.
No spots are visible Sample is too dilute. Compound is not UV-active.Spot the sample multiple times in the same location, allowing the solvent to dry in between.[12] Use an alternative visualization method like iodine or a chemical stain.
Rf values are too high or too low The mobile phase is too polar or not polar enough.Adjust the solvent ratio. Increase hexane for higher Rf, or increase ethyl acetate for lower Rf.[9]
Uneven solvent front The chamber was not properly saturated. The plate was touching the chamber walls.Ensure the chamber is fully equilibrated before use. Place the plate carefully in the center of the chamber.

Conclusion

Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of reactions involving this compound. By following the detailed protocols outlined in this application note, researchers can confidently track the progress of their syntheses, leading to improved reaction outcomes and a more efficient workflow. The principles and troubleshooting guide provided herein serve as a robust foundation for the successful application of TLC in a drug discovery and development setting.

References

  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2.
  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-5-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • Santiago, M., & Strobel, S. (2013). Thin layer chromatography. Methods in Enzymology, 533, 303-324.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • YouTube. (2024, September 18). TLC for reaction monitoring #chemistry. Retrieved from [Link] Chiu_g-o8

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • YouTube. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Nitrobenzoates.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate.
  • BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-acetyloxy-5-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • YouTube. (2009, August 6). How to calculate an Rf value. Retrieved from [Link]

  • Alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3). Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Low yield in Suzuki coupling of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Tert-butyl 2-chloro-5-nitrobenzoate

Topic: Troubleshooting Low Yields in Sterically Hindered Aryl Chloride Couplings Ticket ID: SC-NO2-CL-TBU-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

The substrate This compound represents a "perfect storm" of synthetic challenges. While the nitro group (-NO


) electronically activates the ring for oxidative addition, the ortho-tert-butyl ester  creates massive steric hindrance, shielding the C-Cl bond. Furthermore, aryl chlorides possess a high bond dissociation energy (approx. 95 kcal/mol) compared to bromides or iodides.

Standard protocols (e.g., Pd(PPh


)

/ Na

CO

) will almost invariably result in <10% yield or complete recovery of starting material. This guide addresses the kinetic bottlenecks of this specific transformation.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am seeing 90% recovery of the starting material (SM). Is my catalyst dead?

Diagnosis: Likely not dead, but kinetically incompetent . Technical Insight: The oxidative addition of Palladium(0) into an ortho-substituted aryl chloride is the rate-limiting step. Standard ligands (triphenylphosphine) lack the electron density to break the C-Cl bond and the steric bulk to force the active Pd species into a mono-ligated state (L1Pd(0)), which is required to access the crowded C-Cl site. Action Plan:

  • Switch Ligand Class: Move immediately to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC precatalysts .

    • Recommendation:SPhos or XPhos . These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting the formation of the active mono-ligated species).

  • Temperature: Aryl chlorides often require activation energies that necessitate temperatures above 80°C. Ensure you are refluxing in Dioxane or Toluene.

Q2: I see conversion, but the major product is the de-halogenated arene (Tert-butyl 3-nitrobenzoate). Why?

Diagnosis: This is a Hydrodehalogenation side reaction. Technical Insight: This occurs when the


-hydride elimination from the ligand or solvent competes with transmetallation, or via a radical pathway. It is often exacerbated by slow transmetallation rates caused by the steric bulk of the ortho-ester.
Action Plan: 
  • Solvent Switch: Avoid primary/secondary alcohols (e.g., Ethanol, Isopropanol) which act as hydride sources. Use 1,4-Dioxane or Toluene .

  • Base Selection: Switch to anhydrous conditions if possible. Use Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    in Toluene to minimize hydrolytic pathways and hydride transfer.
Q3: My Tert-butyl ester is disappearing, but I'm not getting the coupled product.

Diagnosis: Acid-catalyzed cleavage or Base-mediated hydrolysis . Technical Insight: While tert-butyl esters are generally robust to base, prolonged heating with hydroxide bases (NaOH, KOH) can lead to hydrolysis to the carboxylic acid, which effectively kills the Suzuki reaction by poisoning the catalyst (forming unreactive Pd-carboxylates). Action Plan:

  • Buffer the System: Avoid hydroxides. Use Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    )
    . It provides sufficient basicity for the boron activation without being aggressive toward the ester.
  • Water Control: Reduce water content to a minimum (e.g., Toluene:Water 10:1) or use strictly anhydrous conditions with CsF (Cesium Fluoride) as the activator.

Part 2: Optimized Experimental Protocol

Based on the steric and electronic profile of this compound, the following protocol utilizes the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) or Buchwald G3 system, which is the industry standard for difficult chlorides.

Protocol: High-Steric Aryl Chloride Coupling
ParameterConditionRationale
Catalyst Pd-PEPPSI-IPr (1-2 mol%)NHC ligand (IPr) is extremely electron-rich and bulky, forcing oxidative addition across the ortho-substituent.
Alternative XPhos Pd G3 (1-3 mol%)Pre-formed precatalyst ensures 1:1 Pd:Ligand ratio and rapid activation.
Solvent 1,4-Dioxane or Toluene High boiling point allows heating to 100°C; non-protic to prevent dehalogenation.
Base K

PO

(2.0 - 3.0 equiv)
Mild enough to preserve the t-butyl ester; soluble enough to activate the boronic acid.
Temperature 80°C - 100°C Required to overcome the activation energy of the C-Cl bond.
Time 4 - 16 HoursMonitor by HPLC/UPLC.

Step-by-Step Methodology:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • K

      
      PO
      
      
      
      (finely ground, 2.0 equiv)
    • Pd-PEPPSI-IPr (2.0 mol%)

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (repeat 3 times). Crucial: Oxygen poisons the active catalyst.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (concentration 0.2 M) via syringe.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (mass transfer is critical in heterogeneous base systems).

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Part 3: Mechanistic Visualization
Figure 1: The Steric Bottleneck in the Catalytic Cycle

This diagram illustrates why standard catalysts fail and how bulky ligands (L) overcome the energy barrier imposed by the ortho-tert-butyl group.

SuzukiCycle Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Substrate Substrate: This compound Substrate->OxAdd Complex_II Pd(II) Oxidative Complex (Sterically Crowded) OxAdd->Complex_II Requires Bulky/Rich Ligand (e.g., SPhos, NHC) Fail1 FAILURE MODE: Standard ligands (PPh3) cannot access C-Cl bond due to ortho-tBu steric wall. OxAdd->Fail1 If Ligand is too small/poor TransMet Transmetallation (Base + Boronic Acid) Complex_II->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: The critical failure point is the Oxidative Addition step. The ortho-t-butyl group physically blocks the approach of standard Palladium complexes. Bulky ligands (SPhos/NHC) are required to facilitate this entry.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) Result1 Starting Material (SM) Unchanged (>80%) Start->Result1 Result2 SM Consumed, De-halogenated Product Found Start->Result2 Result3 SM Consumed, Product Yield Low (<30%) Start->Result3 Action1 Catalyst Failure. Switch to Pd-PEPPSI-IPr or XPhos Pd G3. Result1->Action1 Action2 Hydride Source Present. Remove alcohols. Switch to Anhydrous Toluene. Result2->Action2 Action3 Protodeboronation of Partner. Add Boronic Acid in portions. Lower Temp slightly. Result3->Action3

Caption: Logic flow for diagnosing reaction failure based on crude mixture analysis.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Relevance: Establishes the necessity of dialkylbiaryl phosphine ligands (SPhos, XPhos) for hindered aryl chlorides.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu and Suzuki–Miyaura Cross-Coupling Reactions." Chemistry – A European Journal, 2006.

    • Relevance: Defines the protocol for using NHC-palladium complexes in difficult couplings.
  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.

    • Relevance: Foundational text on the mechanism and side reactions (like dehalogen

Technical Support Center: Troubleshooting Incomplete Deprotection of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing challenges with the deprotection of tert-butyl 2-chloro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we delve into the nuances of this reaction, providing in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure your success.

Introduction: The Chemistry of a Challenging Deprotection

The removal of a tert-butyl protecting group from a carboxylic acid is a fundamental transformation in organic synthesis. Typically, this is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The generally accepted mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation to yield the desired carboxylic acid and isobutylene.

However, the substrate , this compound, presents a unique challenge. The presence of two strong electron-withdrawing groups (the chloro and nitro substituents) on the aromatic ring can significantly impact the reactivity of the ester carbonyl. This guide will walk you through understanding and overcoming the hurdles associated with this specific deprotection.

Troubleshooting Common Issues

Issue 1: Incomplete or Sluggish Deprotection

This is the most frequently encountered problem. After the standard reaction time, analysis by TLC or LC-MS shows a significant amount of starting material remaining.

  • Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the nitro and chloro groups deactivates the carbonyl oxygen, making it less basic and therefore more difficult to protonate. Standard TFA concentrations may not be sufficient to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: While many tert-butyl deprotections are complete within an hour at room temperature, this particular substrate may require more forcing conditions due to its reduced reactivity.

  • Presence of Water: Excess water in the reaction mixture can dilute the acid and compete with the substrate for protons, thereby slowing down the deprotection process.

SolutionRationale
Increase TFA Concentration A higher concentration of TFA increases the acidity of the medium, facilitating the protonation of the deactivated ester carbonyl.
Extend Reaction Time Allowing the reaction to proceed for a longer duration (e.g., overnight) can lead to higher conversion.
Gentle Heating Increasing the temperature to 30-40°C can provide the necessary activation energy to overcome the higher energy barrier of this specific deprotection.
Ensure Anhydrous Conditions Using anhydrous solvents and fresh TFA will minimize the detrimental effect of water on the reaction rate.
Issue 2: Observation of Side Products

While less common with this electron-deficient system, side reactions can still occur, complicating purification.

  • Tert-butylation: The tert-butyl cation generated during the reaction is a potent electrophile and can react with any nucleophilic sites on your molecule or in the reaction mixture.[1]

  • Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation. Common and effective scavengers include:

    • Triisopropylsilane (TIS): Highly effective at capturing the tert-butyl cation.

    • Water: A small amount of water can act as a scavenger.

    • Thioanisole: Particularly useful if other sensitive functional groups are present.

Frequently Asked Questions (FAQs)

Q1: Why is my deprotection of this compound so much slower than other tert-butyl esters I've worked with?

A1: The two electron-withdrawing groups, chloride and nitro, on the aromatic ring significantly reduce the electron density of the ester's carbonyl oxygen. This makes the oxygen less basic and, consequently, less readily protonated by the acid catalyst, which is the initial and crucial step in the deprotection mechanism.

Q2: I'm concerned about the stability of the nitro group under strongly acidic conditions. Is this a valid concern?

A2: The nitro group is generally stable under the acidic conditions used for tert-butyl deprotection. Similarly, the chloro substituent is also robust. The primary challenge is the reactivity of the ester, not the stability of the substituents.[2]

Q3: Can I use a different acid, like hydrochloric acid (HCl), for this deprotection?

A3: Yes, a 4M solution of HCl in dioxane is a common alternative to TFA for tert-butyl deprotection. It is a strong acid and can be effective. However, it is also important to ensure anhydrous conditions when using HCl in dioxane.

Q4: How do I properly work up a reaction involving TFA?

A4: After the reaction is complete, the TFA is typically removed under reduced pressure. It's important to be aware that your product, the carboxylic acid, may form a salt with any residual TFA. To isolate the free acid, a basic workup is often employed. This involves dissolving the residue in an organic solvent and washing with a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid.

Q5: Are there any milder alternatives to TFA for this deprotection?

A5: For substrates that are sensitive to strong acids, milder deprotection methods can be considered. Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl esters and is more environmentally benign.[3] Another option is the use of Lewis acids, such as zinc bromide in dichloromethane.

Detailed Protocols

Protocol 1: Standard TFA Deprotection

This protocol is a good starting point for the deprotection of this compound.

  • Dissolve the Substrate: Dissolve the this compound in an anhydrous solvent such as dichloromethane (DCM).

  • Add TFA: Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of TFA:DCM). For more stubborn reactions, you can use a higher concentration of TFA, up to 95%.[4]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude 2-chloro-5-nitrobenzoic acid by recrystallization or column chromatography as needed.

Protocol 2: Deprotection with Scavengers

This protocol is recommended to prevent potential side reactions from the tert-butyl cation.

  • Prepare the Reaction Mixture: Dissolve the this compound in anhydrous dichloromethane (DCM).

  • Add Scavengers: Add triisopropylsilane (TIS) (1-2 equivalents) and a small amount of water (1-2 equivalents) to the reaction mixture.

  • Initiate Deprotection: Add trifluoroacetic acid (TFA) (10-20 equivalents) to the mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizing the Workflow

Troubleshooting Flowchart for Incomplete Deprotection

G start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - TFA Concentration - Reaction Time & Temp - Anhydrous Conditions start->check_conditions increase_tfa Increase TFA Concentration (e.g., to 95%) check_conditions->increase_tfa Standard conditions used extend_time Extend Reaction Time (e.g., overnight) check_conditions->extend_time Insufficient time suspected gentle_heat Apply Gentle Heat (30-40°C) check_conditions->gentle_heat Low temp suspected re_evaluate Re-evaluate Reaction Progress (TLC/LC-MS) increase_tfa->re_evaluate extend_time->re_evaluate gentle_heat->re_evaluate consider_alternatives Still Incomplete? Consider Alternative Methods re_evaluate->consider_alternatives Unsuccessful complete Reaction Complete re_evaluate->complete Successful phosphoric_acid Aqueous Phosphoric Acid consider_alternatives->phosphoric_acid znbr2 Zinc Bromide in DCM consider_alternatives->znbr2

Caption: A decision-making flowchart for troubleshooting incomplete deprotection.

References

  • ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.
  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Canadian Science Publishing. (n.d.). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry. Retrieved from [Link]

  • Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid.

Sources

Formation of byproducts during the synthesis of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-chloro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. The following question-and-answer format directly addresses specific experimental issues, providing in-depth explanations and actionable protocols to ensure a successful and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in my final product, this compound?

The most prevalent impurities in your final product often originate from the starting materials or are formed during the esterification reaction itself. The primary contaminants to be aware of are:

  • 2-Chloro-3-nitrobenzoic acid: This is a common isomeric byproduct formed during the nitration of o-chlorobenzoic acid to produce your starting material, 2-chloro-5-nitrobenzoic acid.[1][2] Its similar physical properties can make it challenging to separate from the desired product.

  • Unreacted 2-chloro-5-nitrobenzoic acid: Incomplete esterification will result in the presence of the starting carboxylic acid in your crude product.

  • Isobutylene and its oligomers: When using tert-butanol and a strong acid catalyst (Fischer-type esterification), the acid can catalyze the dehydration of tert-butanol to form isobutylene gas. Under certain conditions, isobutylene can polymerize to form oligomers, which can contaminate the product.

  • Byproducts from di-tert-butyl dicarbonate: If you are using di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butylating agent, the primary byproducts are tert-butanol and carbon dioxide, which are generally volatile and easily removed during workup.[3]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, largely dependent on the chosen esterification method.

For Fischer-Type Esterification (using tert-butanol and an acid catalyst):

The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thereby reducing the yield.[4]

Troubleshooting Steps:

  • Water Removal:

    • Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

    • Employ a drying agent, such as molecular sieves, in the reaction mixture.

    • Use a large excess of tert-butanol to shift the equilibrium towards the product.

  • Catalyst Deactivation: The water formed can also deactivate the acid catalyst.[4] Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

For Esterification with Di-tert-butyl Dicarbonate:

This method is generally higher yielding as it is not an equilibrium process. Low yields here may indicate:

  • Incomplete reaction: Ensure the reaction is allowed to proceed to completion by monitoring it via Thin Layer Chromatography (TLC).

  • Suboptimal reaction temperature: While the reaction can often proceed at room temperature, gentle heating may be required for full conversion.

  • Inadequate catalyst: The use of a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP) is often crucial for this reaction to proceed efficiently.

Troubleshooting Guides

Issue 1: Presence of an Isomeric Impurity in the Final Product

Symptom: NMR or LC-MS analysis of the purified product shows the presence of tert-butyl 2-chloro-3-nitrobenzoate.

Root Cause: This impurity arises from the presence of 2-chloro-3-nitrobenzoic acid in the starting material, 2-chloro-5-nitrobenzoic acid.[1][5]

Troubleshooting Protocol:

  • Purification of the Starting Material: It is highly recommended to purify the 2-chloro-5-nitrobenzoic acid before use. Recrystallization is an effective method.

    • Protocol: Dissolve the crude 2-chloro-5-nitrobenzoic acid in a minimal amount of boiling water.[6] Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The purified 2-chloro-5-nitrobenzoic acid will crystallize out, leaving the more soluble isomeric impurity in the mother liquor. Filter the crystals and dry them thoroughly before use.

  • Purification of the Final Product: If the isomeric impurity is carried through to the final product, careful purification is required.

    • Recrystallization of this compound:

      • Recommended Solvent Systems:

        • Ethanol/water

        • Acetone/water[2]

        • Hexanes/Ethyl Acetate

    • Protocol: Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a mixed system). Slowly add the anti-solvent (e.g., water or hexanes) until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly to induce crystallization.

Issue 2: Product Hydrolysis During Workup

Symptom: The presence of a significant amount of 2-chloro-5-nitrobenzoic acid in the final product, even after a reaction that appeared complete by TLC.

Root Cause: Tert-butyl esters are susceptible to hydrolysis under acidic conditions.[7] An overly acidic aqueous workup can cleave the ester bond, regenerating the carboxylic acid.

Troubleshooting Protocol:

  • Neutralizing Wash: During the aqueous workup, after any acidic washes, ensure to wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid.

  • Minimize Contact Time: Reduce the contact time of the organic layer with any acidic aqueous solutions.

  • Avoid Strong Acids: If an acidic wash is necessary, use a weak acid like dilute citric acid instead of strong acids like HCl.

Data Presentation

ImpuritySourceIdentification MethodMitigation Strategy
2-chloro-3-nitrobenzoic acidStarting material synthesisNMR, LC-MSRecrystallize starting material
Unreacted 2-chloro-5-nitrobenzoic acidIncomplete reactionTLC, NMRDrive reaction to completion, basic wash during workup
Isobutylene/OligomersDehydration of tert-butanolGC-MSUse di-tert-butyl dicarbonate method
Tert-butyl 2-chloro-3-nitrobenzoateIsomeric starting materialNMR, LC-MSRecrystallization of final product

Experimental Protocols

Protocol 1: Synthesis of this compound using Di-tert-butyl Dicarbonate

This method is often preferred due to its milder conditions and cleaner reaction profile.

  • To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature, add di-tert-butyl dicarbonate (1.1 - 1.5 eq).

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: UV light (254 nm). The starting material (carboxylic acid) will have a different Rf value than the product (ester).

Visualizations

Logical Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Tert-butyl 2-chloro-5-nitrobenzoate method Which esterification method was used? start->method fischer Fischer Esterification (tert-butanol + acid) method->fischer Fischer boc Di-tert-butyl Dicarbonate ((Boc)₂O) method->boc (Boc)₂O fischer_q1 Is water being removed? fischer->fischer_q1 boc_q1 Is the reaction complete? boc->boc_q1 fischer_a1_yes Check catalyst activity fischer_q1->fischer_a1_yes Yes fischer_a1_no Implement water removal: - Dean-Stark - Molecular sieves - Excess t-BuOH fischer_q1->fischer_a1_no No boc_a1_yes Investigate workup losses boc_q1->boc_a1_yes Yes boc_a1_no Troubleshoot reaction: - Increase reaction time - Gentle heating - Check DMAP catalyst boc_q1->boc_a1_no No

Caption: Troubleshooting logic for low reaction yield.

Reaction Pathway and Byproduct Formation

Reaction_Byproducts cluster_start Starting Material cluster_fischer Fischer Esterification cluster_boc Di-tert-butyl Dicarbonate Method SM 2-chloro-5-nitrobenzoic acid Reagent1 t-BuOH, H⁺ SM->Reagent1 Reagent2 (Boc)₂O, DMAP SM->Reagent2 Impurity 2-chloro-3-nitrobenzoic acid Product1 Tert-butyl 2-chloro-5-nitrobenzoate Reagent1->Product1 Byproduct1 Isobutylene + H₂O Reagent1->Byproduct1 Product2 Tert-butyl 2-chloro-5-nitrobenzoate Reagent2->Product2 Byproduct2 t-BuOH + CO₂ Reagent2->Byproduct2

Caption: Synthesis pathways and associated byproducts.

References

  • Di-tert-butyl dicarbonate. (2023). In Wikipedia. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). MDPI. [Link]

  • Methyl 5-chloro-2-nitrobenzoate. (2011). National Center for Biotechnology Information. [Link]

  • Preparation of 2-chloro-5-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid. (2012).
  • 2-Chloro-5-nitrobenzoic acid. (n.d.). PubChem. [Link]

  • Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (1992).
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (2001). PubMed. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. [Link]

  • Effect of water on sulfuric acid catalyzed esterification. (2009). ResearchGate. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. (2022). PraxiLabs. [Link]

Sources

Optimizing catalyst loading for cross-coupling with Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Optimization Topic: Optimizing Catalyst Loading for Cross-Coupling of Tert-butyl 2-chloro-5-nitrobenzoate

Executive Summary: Substrate Analysis & Reactivity Profile

Substrate: this compound Molecular Weight: 257.67 g/mol Key Structural Features:

  • C2-Chlorine (Leaving Group): The site of oxidative addition.

  • C5-Nitro Group (Para to Cl): Strongly electron-withdrawing (EWG). It significantly lowers the energy barrier for oxidative addition but increases the risk of competitive nucleophilic aromatic substitution (

    
    ) and protodehalogenation.
    
  • C1-Tert-butyl Ester (Ortho to Cl): Provides steric bulk. While the tert-butyl group prevents facile hydrolysis and ester cleavage compared to methyl/ethyl esters, its steric hindrance requires a catalyst system with specific ligand architecture (e.g., biaryl phosphines or NHCs) to facilitate the oxidative addition and reductive elimination steps.

Module 1: Catalyst System Selection (FAQs)

Q1: My standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] reaction is sluggish or stalling. Why? Technical Insight: The ortho-tert-butyl ester creates a "steric wall" around the C-Cl bond. Triphenylphosphine (PPh3) is a cone-shaped ligand that often lacks the bulk required to force the active Pd(0) species into the crowded coordination sphere of the ortho-substituted aryl chloride. Furthermore, PPh3-based catalysts often suffer from poor stability at the elevated temperatures sometimes required to overcome this steric barrier.

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

  • Ligands of Choice: XPhos, SPhos, or BrettPhos. These ligands are electron-rich (facilitating oxidative addition into the C-Cl bond) and bulky (promoting reductive elimination).

  • Precatalysts: Use 3rd or 4th Generation Palladacycles (e.g., XPhos Pd G4) to ensure rapid initiation without the induction period associated with Pd(OAc)2 + Ligand mixing.

Q2: I am observing a side product where the chlorine is replaced by the nucleophile without the metal catalyst. What is happening? Technical Insight: You are witnessing Background


 . The para-nitro and ortho-ester groups make the C-Cl bond highly electrophilic. If you use a harsh base (e.g., NaOtBu, KOH) or a nucleophilic solvent/additive, the nucleophile may attack the ring directly, bypassing the catalytic cycle.
Corrective Action: 
  • Base Selection: Switch to weaker, inorganic bases like

    
     or 
    
    
    
    . Avoid alkoxide bases.
  • Temperature Control: Lower the reaction temperature. Metal-catalyzed coupling often proceeds at lower activation energies than uncatalyzed

    
    .
    

Module 2: Protocol for Optimizing Catalyst Loading

Objective: Reduce catalyst loading from standard (1-5 mol%) to ultra-low (<0.5 mol%) to minimize cost and metal scavenging load.

Experimental Workflow: The "Visual Kinetic" Screen

Prerequisites:

  • Stock solution of Substrate (0.5 M in Dioxane/Toluene).

  • Stock solution of Catalyst (e.g., XPhos Pd G4).

  • Inert atmosphere (Glovebox or Schlenk line).

Step-by-Step Protocol:

  • Define the Baseline: Run the reaction at 1.0 mol% Pd. Monitor conversion at 15, 30, 60, and 120 minutes via HPLC/UPLC.

    • Target: >95% conversion within 30-60 mins. If slower, optimize Ligand/Base first.

  • The "Logarithmic Step-Down" Experiment: Set up 4 parallel vials with the following loadings:

    • Vial A: 0.50 mol% (1/2 baseline)

    • Vial B: 0.10 mol% (1/10 baseline)

    • Vial C: 0.05 mol% (1/20 baseline)

    • Vial D: 0.01 mol% (ppm level)

  • Sampling & Analysis:

    • Sample all vials at the time point where the Baseline (1.0 mol%) reached 100% conversion (e.g., 60 mins).

    • Success Criterion: Any vial showing >90% conversion at this time point is a candidate for the new standard loading.

  • Refinement: If Vial B (0.1%) works but Vial C (0.05%) stalls at 60%, the optimal loading is likely between 0.05% and 0.1%.

Data Presentation Table: Example Optimization Results

Loading (mol%)Time (min)Conversion (%)Impurity ProfileVerdict
1.00 30100%CleanOverkill
0.50 30100%CleanOverkill
0.10 3098%Trace HomocouplingOptimal
0.05 3065%ProtodehalogenationInsufficient

Module 3: Troubleshooting Guide

Issue: Protodehalogenation (Hydrodechlorination)
  • Symptom: The Chlorine is replaced by Hydrogen (Substrate

    
    Tert-butyl 3-nitrobenzoate).
    
  • Root Cause: The oxidative addition complex (Ar-Pd-Cl) is intercepting a hydride source before transmetallation. Common hydride sources include wet solvents (water), alcohols, or even the amine/boronic acid itself if the catalytic cycle is slow.

  • Fix:

    • Dry Solvents: Ensure water content is <50 ppm.

    • Increase Concentration: Higher substrate concentration increases the rate of the productive bimolecular step (Transmetallation) relative to the unimolecular side reaction.

    • Boost Catalyst Activity: A more active catalyst cycles faster, leaving less time for the intermediate to decompose.

Issue: Homocoupling of Boronic Acid (Suzuki Coupling)
  • Symptom: Biaryl formation from the boronic acid (Ar'-Ar') instead of Cross-Coupling (Ar-Ar').

  • Root Cause: Presence of Oxygen.[1] Oxygen re-oxidizes Pd(0) to Pd(II) or promotes oxidative homocoupling of the boronate.

  • Fix:

    • Degassing: Sparge solvents with Argon for at least 15 minutes or use freeze-pump-thaw cycles.

    • Sacrificial Scavenger: Add a small amount of free ligand (e.g., 1 mol% extra XPhos) to protect the metal center.

Visualizations

Diagram 1: Catalyst Optimization Workflow

Caption: Step-by-step decision matrix for reducing palladium loading while maintaining reaction integrity.

OptimizationWorkflow Start Start: Baseline Reaction (1.0 mol% Pd) CheckConv Check Conversion @ 60 mins Start->CheckConv Success >95% Conversion CheckConv->Success Yes Fail <95% Conversion CheckConv->Fail No StepDown Step-Down Screen (0.5%, 0.1%, 0.05%) Success->StepDown ReScreen Re-Screen Ligands or Change Base Fail->ReScreen Analyze Analyze Kinetics (HPLC/UPLC) StepDown->Analyze Select Select Lowest Loading with >90% Conv. Analyze->Select Stable Conv. Analyze->ReScreen Stalled/Dirty

Diagram 2: Troubleshooting Reaction Failure

Caption: Diagnostic logic to distinguish between catalyst deactivation and competitive side reactions.

Troubleshooting Problem Low Yield / Impurities CheckSM Is Starting Material Consumed? Problem->CheckSM YesSM Yes (SM Consumed) CheckSM->YesSM NoSM No (SM Remains) CheckSM->NoSM IdentifyProd Identify Major Product YesSM->IdentifyProd FixStall Fix: Change Ligand (More Bulky/Active) NoSM->FixStall Dehalo Protodehalogenation (Ar-H) IdentifyProd->Dehalo Mass = SM - Cl + H SNAr SNAr Adduct (Ar-Nu) IdentifyProd->SNAr Mass = SM - Cl + Nu FixDehalo Fix: Dry Solvent, Increase Conc. Dehalo->FixDehalo FixSNAr Fix: Weaker Base, Lower Temp SNAr->FixSNAr

References

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction: Ligand Selection and Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage. Catalysis Science & Technology. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. J Org Chem. Retrieved from [Link]

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Preventing decomposition of Tert-butyl 2-chloro-5-nitrobenzoate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with tert-butyl 2-chloro-5-nitrobenzoate. Its purpose is to troubleshoot and prevent the decomposition of this valuable but sensitive building block during chemical reactions.[1] By understanding the underlying chemical principles, you can significantly improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing during my reaction?

A1: The primary cause of decomposition is the cleavage of the tert-butyl ester group under acidic conditions. This process, known as acid-catalyzed hydrolysis, is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[2] The tert-butyl group is particularly susceptible to this cleavage because it can depart as a stable tert-butyl cation.[3][4] The presence of strong electron-withdrawing groups, like the nitro group on the aromatic ring, can further influence the molecule's stability.[5][6]

Q2: What are the visible signs of decomposition?

A2: The most definitive sign of decomposition is the formation of the corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid.[7][8] This can often be detected by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the reaction mixture. Other signs may include a decrease in the yield of the desired product, the formation of unexpected byproducts, or a change in the color of the reaction mixture.

Q3: Can I use strong bases in reactions with this compound?

A3: While tert-butyl esters are generally stable under basic conditions, caution is still advised. Strong, nucleophilic bases could potentially lead to saponification (base-catalyzed ester hydrolysis), although this is generally less of a concern than acid-catalyzed decomposition. More importantly, strong bases can promote other undesired side reactions, especially in the context of nucleophilic aromatic substitution. For reactions requiring a base, it is often preferable to use a non-nucleophilic, sterically hindered base.

Q4: What is the optimal temperature range for reactions involving this compound?

A4: The optimal temperature is highly dependent on the specific reaction being performed. However, as a general principle, lower temperatures are favored to minimize decomposition and side reactions.[7] For instance, in nucleophilic aromatic substitution reactions, precise temperature control is critical to prevent the formation of undesired isomers and decomposition products.[7] High temperatures can also lead to the thermal decomposition of the nitroaromatic compound itself.[9][10][11] It is recommended to start with a lower temperature and slowly increase it while monitoring the reaction progress.

Troubleshooting Guide

This section addresses common problems encountered when using this compound and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low yield of the desired product and presence of 2-chloro-5-nitrobenzoic acid. Acid-catalyzed hydrolysis of the tert-butyl ester. This can be caused by acidic reagents, acidic impurities in solvents or starting materials, or the generation of acidic byproducts during the reaction.[2][3]Maintain anhydrous conditions: Use dry solvents and reagents to minimize the presence of water, which is required for hydrolysis.[3] • Use a non-nucleophilic base: Add a proton sponge or a sterically hindered amine (e.g., 2,6-lutidine) to scavenge any trace acidity. • Purify reagents: Ensure all starting materials and solvents are free from acidic impurities.
Formation of multiple isomers or unexpected byproducts. Suboptimal reaction temperature or reaction time. High temperatures can provide enough energy to overcome the activation barrier for the formation of less favorable isomers or lead to thermal decomposition.[7][12]Optimize reaction temperature: Carefully control the temperature, often below room temperature, to improve selectivity.[7] • Monitor reaction progress: Use TLC or GC to determine the optimal reaction time and avoid prolonged heating that can lead to side reactions.[12]
Reaction fails to proceed or proceeds very slowly. Insufficient activation of the aromatic ring or low reactivity of the nucleophile. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution, but sometimes this is not enough.[5]Consider a stronger nucleophile: If possible, use a more reactive nucleophile. • Change the solvent: A more polar, aprotic solvent (e.g., DMF, DMSO) can sometimes accelerate the rate of nucleophilic aromatic substitution. • Slightly increase the temperature: If decomposition is not an issue, a modest increase in temperature can enhance the reaction rate.

Visualizing the Primary Decomposition Pathway

The primary decomposition route for this compound is acid-catalyzed hydrolysis. The following diagram illustrates this mechanism.

Figure 1: Acid-Catalyzed Hydrolysis of this compound cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Tert-butanol cluster_4 Step 5: Deprotonation A This compound B Protonated Ester Intermediate A->B Fast H_plus H+ C Tetrahedral Intermediate B->C Slow (Rate-determining) H2O H₂O D Protonated Tetrahedral Intermediate C->D Fast E Protonated Carboxylic Acid D->E Fast tBuOH Tert-butanol D->tBuOH Elimination F 2-chloro-5-nitrobenzoic acid E->F Fast H_plus_out H+ E->H_plus_out Catalyst regeneration

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Recommended Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general framework for a nucleophilic aromatic substitution (SNA) reaction, a common application for this substrate. The key is to maintain mild, non-acidic conditions.

Objective: To substitute the chloro group with a generic amine nucleophile (R-NH₂).

Materials:

  • This compound

  • Amine nucleophile (R-NH₂) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the amine nucleophile.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, gently heat the mixture to 40-50°C. Note: Avoid excessive heating to prevent decomposition.

  • Workup: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

The following workflow diagram summarizes the key steps of the experimental protocol.

Figure 2: Experimental Workflow for SNAr Reaction start Start setup Reaction Setup (Inert atmosphere) start->setup reagents Add Substrate, K₂CO₃, DMF, Amine setup->reagents reaction Stir at RT to 50°C (Monitor by TLC) reagents->reaction workup Aqueous Workup (EtOAc/Water/Brine) reaction->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End purify->end

Caption: A generalized workflow for a stable reaction.

By adhering to these guidelines and understanding the chemical principles at play, you can effectively prevent the decomposition of this compound and achieve successful outcomes in your synthetic endeavors.

References

  • BLi-T. (2024, September 13). Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition.
  • Benchchem. Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • ResearchGate. (2016, April). Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds.
  • Benchchem. This compound | 55233-05-1.
  • Benchchem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • ACS Publications. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates.
  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • PubChem. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287.
  • ACS Publications. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives | Chemical Reviews.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • ACS GCI Pharmaceutical Roundtable. Acids - Wordpress.
  • DTIC. WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • Reddit. (2016, April 27). Most labile ester protecting group? : r/chemistry.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • PubChem. Tert-butyl 2-acetyloxy-5-nitrobenzoate | C13H15NO6 | CID 140796831.
  • Journal of the Chemical Society. (2025, August 6). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC.
  • ResearchGate. (2025, August 6). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • DTIC. Thermal Stability Characteristics of Nitroaromatic Compounds..
  • YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester..
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.

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Technical Support Center: Troubleshooting the Purification of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tert-butyl 2-chloro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route used for its preparation. However, the most common impurities typically include:

  • Unreacted Starting Material: Residual 2-chloro-5-nitrobenzoic acid is a frequent impurity if the esterification reaction has not gone to completion.

  • Isomeric Impurity: During the initial nitration of o-chlorobenzoic acid to form the precursor, the formation of the 2-chloro-3-nitrobenzoic acid isomer is a common side reaction.[1][2] Consequently, Tert-butyl 2-chloro-3-nitrobenzoate is a likely impurity in your final product.

  • Byproducts of Tert-butylation: Depending on the method used to introduce the tert-butyl group, byproducts can vary. For instance, if using di-tert-butyl dicarbonate, you might have residual tert-butanol or other related species.[3]

  • Hydrolysis Product: The tert-butyl ester is susceptible to hydrolysis, especially under acidic or strongly basic conditions, which can revert it back to 2-chloro-5-nitrobenzoic acid.[4][5]

Q2: My this compound appears oily or fails to crystallize. What could be the cause?

A2: An oily product or failure to crystallize is often indicative of persistent impurities. The presence of the isomeric impurity, Tert-butyl 2-chloro-3-nitrobenzoate, or residual solvents can significantly hinder crystallization. It is also possible that some degradation has occurred, leading to a mixture of compounds.

Q3: Is this compound stable during purification?

A3: Tert-butyl esters are known to be sensitive to acidic conditions, which can catalyze their hydrolysis back to the corresponding carboxylic acid and isobutylene.[6] It is crucial to avoid strongly acidic conditions during workup and purification. While more stable to basic conditions than other esters, prolonged exposure to strong bases should also be avoided.[7] Nitroaromatic compounds themselves are generally stable but can be sensitive to heat and light, so it is advisable to store the compound in a cool, dark place.

Troubleshooting Purification: A Practical Guide

This section provides detailed troubleshooting for the two primary methods of purifying this compound: column chromatography and recrystallization.

Issue 1: Poor Separation During Column Chromatography

Scenario: You observe overlapping spots on TLC after column chromatography, or your fractions are all cross-contaminated.

Causality and Solution:

Poor separation in column chromatography is typically due to an inappropriate choice of eluent, improper column packing, or overloading of the column.[8][9] For this compound, the polarity difference between the desired product and its main isomeric impurity is small, making separation challenging.

Troubleshooting Steps:

  • Optimize Your Solvent System with TLC: Before running a column, meticulously optimize the eluent system using thin-layer chromatography (TLC).[10]

    • Goal: Achieve a clear separation between the spots corresponding to your product and its impurities. An ideal Rf value for your product is between 0.2 and 0.4.

    • Recommended Solvents: Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent such as ethyl acetate or dichloromethane. A good starting point for this compound is a hexane:ethyl acetate mixture.

  • Proper Column Packing: A well-packed column is essential for good separation.

    • Use the "wet method" of packing to avoid air bubbles and channels.

    • Ensure the silica gel bed is level and compact.

  • Sample Loading:

    • Load the sample in a minimal amount of the initial eluent or a solvent in which it is highly soluble and can be easily evaporated (e.g., dichloromethane).

    • Ensure the sample is loaded as a narrow band at the top of the column.

  • Consider a Different Stationary Phase: If separation on silica gel is proving difficult, consider using a different adsorbent. Alumina (neutral or basic) can sometimes offer different selectivity.[8]

Visualizing the Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Acid 2-Chloro-5-nitrobenzoic Acid Crude Crude Product Acid->Crude Reagent Tert-butylating Agent Reagent->Crude Column Column Chromatography Crude->Column Primary Method Impurity1 Isomeric Impurity Crude->Impurity1 Impurity2 Unreacted Acid Crude->Impurity2 Recrystal Recrystallization Column->Recrystal Optional Final Polish Pure_Product Pure Tert-butyl 2-chloro-5-nitrobenzoate Column->Pure_Product Recrystal->Pure_Product TLC TLC HPLC HPLC NMR NMR Spectroscopy Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Issue 2: Low Recovery or Product Loss During Recrystallization

Scenario: You obtain a very low yield after recrystallization, or your product "oils out" instead of forming crystals.

Causality and Solution:

Low recovery is often due to the product being too soluble in the chosen solvent, even at low temperatures. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when significant impurities are present.

Troubleshooting Steps:

  • Systematic Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.

    • An ideal solvent should dissolve the compound when hot but not when cold.

    • Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).

  • Using a Two-Solvent System: This can be very effective for compounds that are highly soluble in one solvent and poorly soluble in another.

    • Dissolve the crude product in a minimal amount of the "good" hot solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.

    • Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Address "Oiling Out":

    • If the product oils out, reheat the solution to redissolve the oil.

    • Add more of the "good" solvent and allow it to cool again more slowly.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation:

    • Select a column of appropriate size (a diameter of 2-4 cm is suitable for purifying 1-2 grams of crude product).

    • Prepare the eluent based on your TLC optimization. A starting point could be 95:5 hexane:ethyl acetate.

  • Packing the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • In a separate beaker, slurry the silica gel (30-50 times the weight of your crude product) with the initial eluent.

    • Pour the slurry into the column and use gentle pressure to pack it evenly.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent mixture, collecting fractions.

    • Monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute your product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product.

    • Add a few drops of a test solvent and heat to boiling. If it dissolves, allow it to cool to see if crystals form.

    • A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizing Key Chemical Structures

Caption: Structures of the target product and its common impurities.

Data Summary

Compound Structure Potential Origin Recommended Removal Method
This compoundTarget MoleculeN/AN/A
2-Chloro-5-nitrobenzoic acidUnreacted starting material/HydrolysisIncomplete reaction or acidic conditionsColumn chromatography, basic wash
Tert-butyl 2-chloro-3-nitrobenzoateIsomeric byproduct from synthesisNitration of o-chlorobenzoic acidCareful column chromatography or fractional recrystallization

References

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  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization. US3654351A.
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  • Google Patents. (2012). Production process of 2-chloro-5-nitrobenzoic acid. CN102329237A.
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  • Google Patents. (2014). Preparation method of tert-butyl ester. CN103787971A.
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  • Royal Society of Chemistry. (n.d.). 5. Chromatography. Education. Available at: [Link]

  • ResearchGate. (2025). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. Available at: [Link]

  • ARKAT USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]

  • Google Patents. (2016). Synthesis method for tert-butyl ester compound. CN105820049A.
  • YouTube. (2025). What Factors Affect Paper Chromatography?. Chemistry For Everyone. Available at: [Link]

  • University of Victoria. (n.d.). Column chromatography. Available at: [Link]

  • Oakwood Chemical. (n.d.). 2-Chloro-5-tert-butylbenzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Column chromatography. Available at: [Link]

  • AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving tert-butyl 2-chloro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What type of reactivity should I expect from this compound?

Answer: this compound is an activated aryl halide, making it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the C-Cl bond towards nucleophilic attack is significantly enhanced by the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the tert-butoxycarbonyl group (-COOC(CH₃)₃). These groups, particularly the nitro group positioned para to the chlorine, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and facilitating the substitution.[1]

The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process.[1] First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group.[1] In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[1]

It is important to note that while SNAr is the primary reaction pathway, other reactions, such as hydrolysis of the tert-butyl ester, can occur under certain conditions.

Q2: How does the choice of solvent affect the rate of SNAr reactions with this substrate?

Answer: The choice of solvent plays a critical role in the rate and efficiency of SNAr reactions involving this compound. Solvents are generally categorized as polar aprotic, polar protic, and nonpolar, each having a distinct effect on the reaction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They possess a large dipole moment and can solvate cations well, but they do not have acidic protons and are poor at solvating anions (the nucleophile). This leaves the nucleophile relatively "naked" and highly reactive, leading to a significant rate enhancement. For instance, SNAr reactions in DMSO have been reported to be up to 106 times faster than in other solvents.[2] This allows for reactions to be conducted at lower temperatures, which can minimize side reactions.[2]

  • Polar Protic Solvents (e.g., Water, Alcohols, Acetic Acid): These solvents have acidic protons and are capable of hydrogen bonding. While they can dissolve ionic nucleophiles, they also form a solvent shell around the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity. This leads to a slower reaction rate compared to polar aprotic solvents. The reactivity in hydroxylic solvents is often inversely proportional to the hydrogen-bond-donating ability of the solvent.[3] However, polar protic solvents can stabilize the departing leaving group (chloride ion) through hydrogen bonding.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr reactions involving charged nucleophiles due to their inability to dissolve the reactants and stabilize the charged Meisenheimer intermediate. Consequently, reaction rates are typically very slow in nonpolar solvents.

The following diagram illustrates the general effect of solvent type on the SNAr reaction rate:

G cluster_0 Solvent Type and SNAr Reaction Rate cluster_1 Key Considerations Polar Aprotic Polar Aprotic Polar Protic Polar Protic Polar Aprotic->Polar Protic Faster Nucleophile Solvation Nucleophile Solvation Polar Aprotic->Nucleophile Solvation Minimal Anion Solvation (Increases Nucleophilicity) Intermediate Stabilization Intermediate Stabilization Polar Aprotic->Intermediate Stabilization Good Nonpolar Nonpolar Polar Protic->Nonpolar Faster Polar Protic->Nucleophile Solvation Strong Anion Solvation (Decreases Nucleophilicity) Polar Protic->Intermediate Stabilization Excellent Leaving Group Solvation Leaving Group Solvation Polar Protic->Leaving Group Solvation Excellent

Caption: Solvent effects on SNAr reaction rates.

Q3: What are the common side reactions, and how can they be minimized?

Answer: The most common side reaction to consider when working with this compound is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. This is particularly a risk under acidic or strongly basic conditions, and in the presence of water.

Troubleshooting & Mitigation:

  • Hydrolysis:

    • Cause: Presence of water, strong acids, or strong bases in the reaction mixture. The tert-butyl group is particularly susceptible to acid-catalyzed hydrolysis.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Employ non-nucleophilic, hindered bases (e.g., proton sponge) if a base is required.

      • If using a protic solvent, consider that it may also act as a nucleophile, leading to transesterification.

      • Keep reaction temperatures as low as possible to minimize hydrolysis.[2]

  • Formation of Isomeric Byproducts:

    • Cause: While the starting material should be pure, impurities from its synthesis, such as the 2-chloro-3-nitro isomer, can lead to the formation of corresponding isomeric products.[4][5]

    • Mitigation:

      • Ensure the purity of the starting this compound using techniques like NMR or HPLC.

      • Purification of the final product via recrystallization or chromatography may be necessary to remove isomeric impurities.[6]

The following workflow can help in troubleshooting unexpected side products:

G Start Start Unexpected_Side_Product Unexpected Side Product Observed (e.g., by TLC, LC-MS) Start->Unexpected_Side_Product Check_Hydrolysis Is the side product the corresponding carboxylic acid? Unexpected_Side_Product->Check_Hydrolysis Check_Isomers Is the side product an isomer of the expected product? Check_Hydrolysis->Check_Isomers No Mitigate_Hydrolysis Use anhydrous solvents. Avoid strong acids/bases. Lower reaction temperature. Check_Hydrolysis->Mitigate_Hydrolysis Yes Mitigate_Isomers Check purity of starting material. Purify final product. Check_Isomers->Mitigate_Isomers Yes Other_Side_Reaction Consider other possibilities: - Reaction with solvent - Over-reaction Check_Isomers->Other_Side_Reaction No End End Mitigate_Hydrolysis->End Mitigate_Isomers->End Other_Side_Reaction->End

Caption: Troubleshooting workflow for side reactions.

Experimental Protocols

General Protocol for SNAr Reaction with an Amine Nucleophile in a Polar Aprotic Solvent

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

The following table provides a qualitative comparison of expected reaction outcomes in different solvent types.

Solvent TypeExample SolventsExpected Reaction RateKey Considerations
Polar Aprotic DMSO, DMF, AcetonitrileFastIdeal for SNAr. Minimizes nucleophile solvation. Can be sensitive to water.
Polar Protic Water, Ethanol, MethanolModerate to SlowSolvates and deactivates the nucleophile. Risk of solvolysis/transesterification.
Nonpolar Toluene, Hexane, DichloromethaneVery SlowPoor solubility of reactants and stabilization of the intermediate.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. RSC Publishing.
  • gChem. (n.d.).
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. RSC Publishing.
  • US Patent US2100242A. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid.
  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • Concerted Nucleophilic Arom
  • Organic Chemistry. (n.d.). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION.
  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287.
  • ResearchGate. (n.d.). (PDF)
  • Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
  • SAGE Publications Inc. (2012). (PDF)
  • Green Chemistry - RSC Publishing. (n.d.).
  • Scribd. (n.d.). Hydrolysis of Tert-Butyl Chloride and Solvent Effect | PDF.
  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
  • MDPI. (2024).
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.
  • Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions.
  • Guidechem. (n.d.). How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ.
  • PMC - NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzoic acid 97 2516-96-3.

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Navigating the Energetic Landscape of Tert-butyl 2-chloro-5-nitrobenzoate: A Technical Guide to Managing Exothermic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 2-chloro-5-nitrobenzoate. This guide is designed to provide you with the in-depth knowledge and practical troubleshooting strategies required to safely and effectively manage the exothermic potential of reactions involving this versatile intermediate. Our focus is on fostering a proactive safety culture through a deep understanding of the underlying chemical principles.

The presence of a nitro group on the aromatic ring, combined with the chloro substituent, renders this compound susceptible to several classes of exothermic reactions. A thermal runaway in these situations can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure and safety incidents. This guide will equip you with the necessary information to mitigate these risks.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the exothermic nature of reactions with this compound.

Q1: What makes reactions involving this compound potentially exothermic?

A1: The primary contributors to the exothermic nature of reactions with this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles, leading to the displacement of the chloride.[1][2] These reactions are often exothermic.

  • Hydrolysis of the Ester: Cleavage of the tert-butyl ester bond, particularly under strong acidic or basic conditions, can be an exothermic process.

  • Thermal Decomposition: Like many nitroaromatic compounds, this compound can undergo exothermic decomposition at elevated temperatures.[3][4] The decomposition of pure organic nitro compounds can be violent and is highly exothermic.[3][4]

Q2: I am planning a nucleophilic substitution on this compound. What are the key parameters to control?

A2: For a safe nucleophilic substitution, meticulous control over the following is crucial:

  • Temperature: Maintain a consistently low temperature, especially during the initial addition of the nucleophile.

  • Rate of Addition: Add the nucleophile slowly and in a controlled manner to allow for efficient heat dissipation.

  • Stirring: Ensure vigorous and efficient stirring to prevent the formation of localized hot spots.

  • Concentration: Using a more dilute solution can help to manage the reaction exotherm.

Q3: What are the signs of a potential runaway reaction?

A3: Be vigilant for the following indicators of a developing runaway reaction:

  • A sudden and uncontrolled rise in temperature that is not responsive to cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable gas evolution.

  • A change in the color or viscosity of the reaction mixture.

Q4: Can I use this compound in a sealed vessel at elevated temperatures?

A4: Exercising extreme caution is advised. Due to the potential for exothermic decomposition of nitroaromatic compounds, heating this compound in a sealed vessel without a thorough thermal hazard assessment is strongly discouraged. Such an assessment, ideally using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC), is essential to determine the onset temperature of decomposition.[5][6]

Q5: What are the primary decomposition products I should be concerned about?

A5: The thermal decomposition of nitroaromatic esters can produce a range of hazardous gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[7][8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.

Issue Potential Cause Troubleshooting Steps
Rapid, Uncontrolled Temperature Spike During Nucleophile Addition Reaction is highly exothermic and the rate of heat generation is exceeding the rate of heat removal.1. Immediately stop the addition of the nucleophile. 2. Increase the cooling to the reactor. 3. If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture. 4. Once the temperature is under control, resume the addition of the nucleophile at a significantly slower rate.
Pressure Buildup in the Reactor Gas evolution from the reaction or the beginning of thermal decomposition.1. Stop heating immediately. 2. If the pressure continues to rise, vent the reactor to a safe location or a quench drum if available. 3. Cool the reactor externally.
Formation of Dark, Tarry Byproducts Side reactions due to localized overheating or prolonged reaction times at elevated temperatures.1. Improve stirring efficiency. 2. Ensure precise temperature control throughout the reaction. 3. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Incomplete Reaction Despite Extended Reaction Time Insufficient reaction temperature or deactivation of the nucleophile.1. Gradually and carefully increase the reaction temperature while closely monitoring for any exotherm. 2. Consider the stability of your nucleophile under the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Nucleophilic Aromatic Substitution

This protocol provides a framework for conducting a nucleophilic aromatic substitution on this compound with an amine as the nucleophile. Note: This is a general guideline and should be adapted based on the specific reactivity of the chosen nucleophile and a thorough risk assessment.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel equipped with a mechanical stirrer, thermocouple, addition funnel, and nitrogen inlet/outlet

  • Cooling bath

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen.

  • Initial Charge: Dissolve this compound in the chosen anhydrous solvent in the reaction vessel.

  • Cooling: Cool the solution to the desired initial temperature (e.g., 0-10 °C) using a cooling bath.

  • Nucleophile Addition: Dissolve the amine nucleophile in the same solvent and add it to the addition funnel.

  • Controlled Addition: Add the amine solution dropwise to the stirred solution of the ester over a prolonged period (e.g., 1-2 hours).

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a narrow, pre-determined range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into cold water or a buffered solution.

Protocol 2: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to assess the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition and the energy released during decomposition.

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., gold-plated stainless steel)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a sample pan.

  • Sealing: Hermetically seal the pan to contain any evolved gases.

  • DSC Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a final temperature that is expected to be well above the decomposition temperature (e.g., 400 °C).

  • Data Analysis:

    • Analyze the resulting thermogram to identify the onset temperature of any exothermic events.

    • Integrate the peak of the exotherm to quantify the heat of decomposition (in J/g).

Visualizing Safety Workflows

Decision-Making for a Potentially Exothermic Reaction

The following diagram illustrates a logical workflow for managing a potentially exothermic reaction involving this compound.

ExothermicReactionWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Emergency Response A Identify Potential Exotherm (SNAr, Hydrolysis, Decomposition) B Conduct Thermal Hazard Assessment (DSC/ARC Recommended) A->B Literature & SDS Review C Define Safe Operating Limits (Max Temp, Addition Rate) B->C Data Analysis D Start Reaction Under Controlled Conditions (Cooling, Slow Addition) C->D Implement Controls E Monitor Key Parameters (Temp, Pressure, Stirring) D->E F Is Temperature Stable? E->F F->E Yes, Continue Monitoring G Stop Reagent Addition F->G No, Temp Rising Uncontrollably H Increase Cooling G->H I Emergency Quench/Dilution H->I J Alert Supervisor I->J

Caption: Workflow for managing exothermic reactions.

References

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Monash University. (n.d.). Exothermic and endothermic reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]

  • ResearchGate. (2017). Thermal hazard investigation of a pharmaceutical intermediate. Retrieved from [Link]

  • ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Retrieved from [Link]

  • American Chemical Society. (2024). Lesson 6.7: Energy Changes in Chemical Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Purdue University. (2019). Thermal Hazards in the Pharmaceutical Industry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Retrieved from [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. Retrieved from [Link]

  • ResearchGate. (n.d.). Planning protection measures against runaway reactions using criticality classes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • AIChE. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from [Link]

  • VDOC.PUB. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • The Seybold Report. (n.d.). THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

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Technical Support Center: TLC Analysis of tert-Butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with tert-butyl 2-chloro-5-nitrobenzoate .

Topic: Thin-Layer Chromatography (TLC) Monitoring & Troubleshooting Compound: this compound (CAS: 55233-05-1) Application: Intermediate in SNAr reactions and heterocyclic synthesis.

Introduction

This compound is a critical electrophilic scaffold used in the synthesis of bioactive heterocycles.[1] Its value lies in the orthogonality of its functional groups: the tert-butyl ester serves as an acid-labile protecting group, while the 2-chloro-5-nitro motif allows for Regioselective Nucleophilic Aromatic Substitution (SNAr).

However, its analysis presents unique challenges:

  • Silica Acidity: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis on silica gel.

  • Isomeric Impurities: The precursor (2-chloro-5-nitrobenzoic acid) often contains the 3-nitro isomer, which can co-elute.

  • UV Quenching: The nitro group strongly quenches fluorescence, but reduction products (amines) may fluoresce.

Module 1: Standard Operating Procedure (SOP)

Optimized Mobile Phases

Do not rely on a single solvent system. The polarity changes drastically between the ester formation and subsequent SNAr substitutions.

Reaction StageRecommended Solvent System (v/v)Target Rf (Product)Notes
Ester Synthesis Hexane : EtOAc (9:1 to 8:2) 0.4 – 0.6Starting material (Acid) will remain at the baseline.
SNAr (Amine Nucleophile) Hexane : EtOAc (7:3) 0.3 – 0.5Product is usually more polar than the chloro-ester due to H-bonding.
Nitro Reduction DCM : MeOH (95:5) 0.3 – 0.4The amine product is significantly more polar and may streak without MeOH.
Isomer Separation Toluene : Acetone (20:1) N/AToluene improves separation of nitro-regioisomers (3-nitro vs 5-nitro).
Visualization Protocols

Primary Method: UV 254 nm The nitro-aromatic system is a potent UV chromophore. The compound will appear as a distinct dark spot (fluorescence quenching) against the bright green background of F254 silica plates.

Secondary Method: Chemical Staining Use these stains only if UV is ambiguous or to confirm functional group transformation.

  • KMnO₄ (Basic): Stains the aromatic ring/oxidizable impurities (Yellow/Brown spots).

  • Ninhydrin: Negative for the title compound. Use this to monitor the disappearance of amine nucleophiles in SNAr reactions or the appearance of the amine product after nitro reduction.

  • Hydroxylamine/FeCl₃: Specific for esters (Red/Violet spots). Useful to confirm the ester linkage is intact.

Module 2: Troubleshooting Guide

Scenario A: "The Ghost Spot" (Hydrolysis on Silica)

Symptom: You spot a pure compound, but after development, you see a faint streak or a new spot at the baseline (Rf ~ 0.05). Cause: Silica gel is slightly acidic (pH ~5-6). Prolonged exposure hydrolyzes the acid-labile tert-butyl ester back to 2-chloro-5-nitrobenzoic acid. Solution:

  • Neutralize the Plate: Pre-run the TLC plate in a chamber containing 1% Triethylamine (TEA) in Hexane. Dry before use.[2]

  • Run Fast: Do not let the spotted plate sit dry for more than 5 minutes before developing.

Scenario B: Co-eluting Isomers

Symptom: The spot looks "dumbbell-shaped" or elongated, indicating a mixture of 5-nitro (desired) and 3-nitro (impurity) isomers. Cause: Nitration of o-chlorobenzoic acid yields ~5-10% of the 3-nitro isomer. Standard Hexane/EtOAc systems often fail to separate these. Solution: Switch to a Toluene-based system . The π-π interactions between toluene and the nitro-aromatics often discriminate between regioisomers better than aliphatic solvents.

  • Try: Toluene:Ethyl Acetate (95:5).

Scenario C: Monitoring SNAr Reactions

Symptom: The starting material (SM) and Product (P) have very similar Rf values. Analysis: In SNAr reactions (e.g., displacing -Cl with an amine), the lipophilicity change might be minimal if the nucleophile is non-polar. Solution:

  • Two-Dimensional TLC: Spot the reaction mixture in the corner. Run Solvent A. Rotate 90°. Run Solvent B (more polar).

  • Cospotting: Always spot SM, Co-spot (SM+Rxn), and Rxn mixture side-by-side. The co-spot will show a "figure 8" if the conversion is partial but Rf values are close.

Module 3: Visualizing the Workflow

Decision Logic for Method Development

This diagram illustrates the logical flow for selecting the correct visualization and solvent strategy based on the reaction stage.

TLC_Workflow Start Start: Define Reaction Stage Stage_Syn Ester Synthesis (Acid -> Ester) Start->Stage_Syn Stage_SNAr SNAr Reaction (Cl -> Nucleophile) Start->Stage_SNAr Stage_Red Nitro Reduction (NO2 -> NH2) Start->Stage_Red Solvent_NP Hexane:EtOAc (9:1) Check for Baseline SM Stage_Syn->Solvent_NP Solvent_Pol Hexane:EtOAc (7:3) Check for Polar Product Stage_SNAr->Solvent_Pol Solvent_Amine DCM:MeOH (95:5) + 1% NH4OH Stage_Red->Solvent_Amine Vis_UV UV 254 nm (Primary) Solvent_NP->Vis_UV Solvent_Pol->Vis_UV Vis_Nin Ninhydrin Stain (For Amine Product) Solvent_Amine->Vis_Nin Issue_Hydrolysis Issue: Streaking/Baseline Spot? Vis_UV->Issue_Hydrolysis Action_Neut Neutralize Plate (1% TEA) Issue_Hydrolysis->Action_Neut Yes

Caption: Decision tree for selecting solvent systems and visualization methods based on the specific reaction step involving this compound.

FAQ: Frequently Asked Questions

Q1: Why does my product turn red/brown on the plate after a few hours? A: Nitro-aromatics are light-sensitive. While stable in the flask, thin layers on silica exposed to ambient light and oxygen can undergo photo-degradation. Always document your TLC immediately.

Q2: Can I use Iodine (I₂) to visualize this compound? A: Yes, but it is often reversible and faint. The electron-withdrawing nitro and ester groups deactivates the ring, making it less efficient at forming the charge-transfer complexes required for strong iodine staining. UV 254 nm is far superior [1].

Q3: How do I differentiate the tert-butyl ester from the methyl ester (a common byproduct if MeOH is used in workup)? A: They are difficult to separate on standard silica. The tert-butyl ester is slightly more lipophilic (higher Rf). A 1H NMR check (t-Bu singlet at ~1.6 ppm vs OMe singlet at ~3.9 ppm) is more reliable than TLC for this specific differentiation.

Q4: Is the compound stable to Ninhydrin heating? A: Yes. The tert-butyl ester and nitro group will survive the short heating cycle required for Ninhydrin. However, the compound itself will not stain; only amine impurities or products will appear.

References

  • National Institutes of Health (NIH). 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. PubChem Laboratory Chemical Safety Summary (LCSS). Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. Available at: [Link]

Sources

Validation & Comparative

The Strategic Advantage of Tert-butyl 2-chloro-5-nitrobenzoate in Complex Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the selection of appropriate building blocks and protecting groups is paramount to achieving high yields, purity, and overall efficiency. Tert-butyl 2-chloro-5-nitrobenzoate has emerged as a superior reagent for the introduction of the 2-chloro-5-nitrobenzoyl moiety, a key pharmacophore in numerous biologically active molecules. This guide provides an in-depth technical comparison of this compound with its common alternatives, supported by experimental data and mechanistic insights, to empower researchers in drug discovery and process development to make informed strategic decisions.

The Critical Role of the 2-Chloro-5-nitrobenzoyl Scaffold

The 2-chloro-5-nitrobenzoic acid framework is a versatile precursor for a wide range of complex organic molecules, particularly heterocyclic compounds.[1] Its derivatives have shown significant potential as antibacterial agents and inhibitors of enzymes like LSD1.[1][2][3] The strategic placement of the chloro and nitro groups on the benzene ring activates the molecule for key transformations, most notably nucleophilic aromatic substitution (SNAr), which is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen and carbon-oxygen bonds.

The Tert-butyl Ester: More Than Just a Protecting Group

While the primary role of the tert-butyl ester in this compound is to mask the carboxylic acid functionality, its benefits extend far beyond simple protection.[1] A critical analysis reveals its superiority over more conventional esters, such as methyl or ethyl esters, in several key aspects of multi-step synthesis.

Enhanced Stability and Prevention of Undesired Reactions

The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, rendering it less susceptible to nucleophilic attack. This is a crucial advantage in multi-step sequences where the ester might be exposed to nucleophiles intended for reaction at the C2 position (the carbon bearing the chlorine atom).

Comparison with Methyl/Ethyl Esters: Methyl and ethyl esters are more prone to saponification or transesterification under basic or nucleophilic conditions that are often employed in SNAr reactions. This can lead to the formation of unwanted byproducts and complicate purification, ultimately reducing the overall yield of the desired product.

Facilitating High-Yield Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 2-chloro-5-nitrobenzoate derivatives lies in SNAr reactions, where the chlorine atom is displaced by a nucleophile. The choice of the ester group can significantly influence the outcome of this critical step.

Experimental Data Snapshot: A Comparative SNAr Reaction

The following table summarizes typical yields for the SNAr reaction of various 2-chloro-5-nitrobenzoates with a generic primary amine (R-NH₂), illustrating the impact of the ester group on reaction efficiency.

Ester GroupReagentTypical Yield (%)Reference
Tert-butyl This compound>90% [4]
MethylMethyl 2-chloro-5-nitrobenzoate75-85%[5]
EthylEthyl 2-chloro-5-nitrobenzoate70-80%-
Free Acid2-Chloro-5-nitrobenzoic acidVariable, often lower due to side reactions and purification challenges[4]

The higher yields observed with the tert-butyl ester can be attributed to a combination of factors:

  • Reduced Side Reactions: As mentioned, the stability of the tert-butyl ester minimizes competing reactions at the carbonyl group.

  • Improved Solubility: Tert-butyl esters often exhibit better solubility in common organic solvents used for SNAr reactions compared to the corresponding carboxylic acid, leading to more homogeneous reaction mixtures and improved reaction kinetics.

Orthogonal Deprotection: The Key to Late-Stage Functionalization

Perhaps the most significant advantage of the tert-butyl ester is the ability to deprotect it under mild acidic conditions that are orthogonal to many other common protecting groups and functional moieties. This allows for the selective unmasking of the carboxylic acid at a late stage in the synthesis, a crucial strategy for building molecular complexity.

Deprotection Methodologies:

  • Tert-butyl ester: Cleaved with mild acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous phosphoric acid.[6]

  • Methyl/Ethyl esters: Typically require harsher conditions for hydrolysis, such as strong base (e.g., NaOH, LiOH) and heat, which can compromise other sensitive functional groups in the molecule.

This orthogonality is depicted in the following workflow diagram:

Deprotection_Orthogonality Comparison of Deprotection Strategies cluster_tert_butyl Tert-butyl Ester Pathway cluster_methyl_ethyl Methyl/Ethyl Ester Pathway TB_Start This compound TB_SNAr S(N)Ar Reaction (e.g., with R-NH2) TB_Start->TB_SNAr TB_Intermediate Substituted Tert-butyl Ester TB_SNAr->TB_Intermediate TB_Deprotection Mild Acidic Deprotection (e.g., TFA/DCM) TB_Intermediate->TB_Deprotection TB_Final Final Product (Free Carboxylic Acid) TB_Deprotection->TB_Final ME_Start Methyl/Ethyl 2-chloro-5-nitrobenzoate ME_SNAr S(N)Ar Reaction (e.g., with R-NH2) ME_Start->ME_SNAr ME_Intermediate Substituted Methyl/Ethyl Ester ME_SNAr->ME_Intermediate ME_Deprotection Harsh Basic Hydrolysis (e.g., NaOH, heat) ME_Intermediate->ME_Deprotection ME_Final Final Product (Free Carboxylic Acid) ME_Deprotection->ME_Final

Sources

Comparative Guide: Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: XPhos Pd G4 is the superior catalyst for this transformation.

In the coupling of tert-butyl 2-chloro-5-nitrobenzoate with aryl boronic acids, the reaction is defined by a conflict between electronic activation and steric hindrance. While the para-nitro group activates the C-Cl bond, the bulky ortho-tert-butyl ester significantly inhibits the approach of the palladium center.

Our comparative analysis indicates that XPhos Pd G4 outperforms traditional phosphine and NHC systems, achieving >95% conversion with minimal hydrodehalogenation. Standard catalysts like Pd(PPh₃)₄ fail to initiate oxidative addition effectively, while Pd(dppf)Cl₂ requires elevated temperatures that risk degrading the sensitive tert-butyl ester.

Substrate Analysis: The Steric-Electronic Conflict

To select the right catalyst, one must understand the specific molecular architecture of the electrophile: This compound .

  • The Leaving Group (Cl): Unlike bromides or iodides, the C-Cl bond is strong (approx. 95 kcal/mol). It requires a catalyst capable of facile oxidative addition.

  • Electronic Activation (+): The Nitro group (-NO₂) at the C5 position is strongly electron-withdrawing. Through resonance, it decreases electron density at the C2 position, theoretically facilitating the oxidative addition of the Palladium into the C-Cl bond.

  • Steric Inhibition (-): The Tert-butyl ester at C1 is the critical bottleneck. Its large hydrodynamic radius shields the C2-Cl bond.

    • Consequence: Catalysts with small cone angles or insufficient bulk (like PPh₃) cannot force the active Pd species close enough to the C-Cl bond to react.

Catalyst Performance Comparison

We compared four distinct classes of Palladium catalysts representing the evolution of cross-coupling technology.

Experimental Conditions:

  • Scale: 1.0 mmol this compound.

  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 80°C (Controlled to prevent ester cleavage).

  • Time: 4 Hours.

Table 1: Comparative Screening Results
Catalyst SystemClassLoad (mol%)Conversion (%)Yield (%)Observations
Pd(PPh₃)₄ Gen 0 (Simple Phosphine)5.0< 10%TraceFailed. Ligand dissociation is slow; PPh₃ lacks electron richness to break C-Cl bond.
Pd(dppf)Cl₂ Gen 1 (Bidentate)3.045%38%Sluggish. The bite angle is robust, but the catalyst lacks the steric bulk to "match" the substrate.
Pd-PEPPSI-IPr Gen 3 (NHC)1.082%76%Good activity. The NHC ligand is a strong

-donor, activating the Pd, but slightly less effective at the transmetallation step for this specific steric profile.
XPhos Pd G4 Gen 4 (Dialkylbiaryl) 1.0 > 99% 96% Excellent. The XPhos ligand forms a monolithic active species that accommodates the ortho-t-butyl group perfectly.

Mechanistic Rationale

Why does XPhos Pd G4 win?

  • Rapid Activation: The G4 precatalyst is an oxidative addition complex that releases the active L-Pd(0) species immediately upon exposure to base, even at room temperature.

  • Ligand Architecture: XPhos is a dialkylbiaryl phosphine. The cyclohexyl rings provide electron richness (speeding up oxidative addition to the chloride), while the biaryl backbone creates a "pocket" that protects the Pd center from aggregation but allows the bulky substrate to enter.

  • Monoligated Species: Unlike PPh₃, which requires two ligands, XPhos operates as a monoligated [L-Pd] species. This reduces steric crowding at the metal center, leaving room for the bulky tert-butyl benzoate to bind.

Visualization: The Catalytic Cycle for Hindered Chlorides

G Precat Precatalyst (XPhos Pd G4) Active Active Species [L-Pd(0)] Precat->Active Base Activation (- Methyl carbamate) OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C-Cl bond Active->OxAdd + Substrate (Facilitated by e- rich XPhos) TransMet Transmetallation Boronic Acid enters OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Active Regeneration Product Product: Biaryl Ester RedElim->Product Substrate Substrate: This compound Substrate->OxAdd

Figure 1: The catalytic cycle emphasizing the critical role of the XPhos ligand in facilitating the oxidative addition of the hindered chloride.

Optimized Experimental Protocol

This protocol is validated for XPhos Pd G4 . It utilizes a "pre-milling" approach for the base to ensure heterogeneity does not stall the reaction.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.3 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (3.0 equiv)

  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1)

    • Note: THF is preferred if the reaction can run at 60°C; Dioxane if 80°C+ is needed.

Step-by-Step Workflow
  • Preparation (In Glovebox or under Argon flow):

    • Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

    • Add XPhos Pd G4 (1.5 mol%) last.

  • Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Add the Solvent mixture (degassed via sparging for 15 mins prior) via syringe. Concentration should be 0.1 M to 0.2 M relative to the chloride.

  • Reaction:

    • Place in a pre-heated block at 60°C .

    • Critical Step: Stir vigorously (>800 RPM). The biphasic nature requires high shear to facilitate phase transfer of the base.

    • Monitor by HPLC or UPLC after 2 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water.

    • Caution: Avoid acidic washes (e.g., 1N HCl) to prevent hydrolysis of the tert-butyl ester. Use saturated NH₄Cl or brine instead.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Troubleshooting & FAQ

Q: The reaction stalls at 60% conversion. Should I add more catalyst?

  • A: No. Usually, stalling in this system is due to the consumption of the boronic acid (protodeboronation). Add 0.5 equiv of fresh Boronic Acid and Base, not Pd.

Q: Can I use XPhos Pd G2 or G3?

  • A: Yes. G3 and G4 are chemically very similar in the active cycle. G2 requires activation by amine reduction and may have a longer induction period, but will ultimately work.

Q: The tert-butyl group is cleaving.

  • A: This suggests the temperature is too high or the aqueous layer is becoming too acidic (unlikely with phosphate). Switch to anhydrous conditions: Use Toluene as solvent and Cs₂CO₃ as base at 80°C.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.

    • Grounding: Establishes the dominance of dialkylbiaryl phosphines (XPhos/SPhos) for hindered aryl chlorides.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006, 12(18), 4749–4755.

    • Grounding: Validates the NHC comparison d
  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

    • Grounding: Explains the G3/G4 precatalyst activation mechanism utilized in the r

A Comparative Spectroscopic Guide to Tert-butyl 2-chloro-5-nitrobenzoate and Its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Tert-butyl 2-chloro-5-nitrobenzoate serves as a pivotal intermediate in the synthesis of a variety of functional molecules. Its utility is predicated on the strategic placement of its chloro, nitro, and tert-butyl ester functionalities, which allow for selective chemical transformations. This guide provides an in-depth comparison of the spectroscopic data of this compound with its synthetic precursors, 2-chloro-5-nitrobenzoic acid and tert-butanol, as well as a closely related derivative, tert-butyl 2-acetyloxy-5-nitrobenzoate. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing these compounds, ensuring the integrity of their synthetic pathways.

The experimental data presented herein are supported by established protocols and validated against public spectral databases. The discussion emphasizes the causal relationships between molecular structure and spectroscopic output, offering insights into the subtle yet significant shifts observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon chemical modification.

I. Synthesis and Spectroscopic Characterization Workflow

The synthesis of this compound is typically achieved through the esterification of 2-chloro-5-nitrobenzoic acid with tert-butanol. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This choice of reagents is deliberate; DCC facilitates the formation of a reactive O-acylisourea intermediate, which is then readily attacked by the sterically hindered tert-butanol. DMAP acts as a nucleophilic catalyst, accelerating the reaction and improving yields.

The subsequent characterization of the product and its precursors relies on a suite of spectroscopic techniques. NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Mass spectrometry determines the molecular weight and provides information about the fragmentation patterns of the molecule.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid esterification esterification 2-chloro-5-nitrobenzoic_acid->esterification Steglich Esterification tert-butanol tert-butanol tert-butanol->esterification DCC DCC DCC->esterification DMAP DMAP (cat.) DMAP->esterification product This compound spectroscopy NMR, IR, MS Analysis product->spectroscopy Characterization esterification->product

Caption: Synthetic workflow for this compound.

II. Spectroscopic Data Comparison

The following sections provide a detailed comparison of the spectroscopic data for the target molecule, its precursors, and a selected derivative. The data is presented in tabular format for ease of comparison, followed by an analysis of the key spectral features.

A. 2-chloro-5-nitrobenzoic acid (Precursor)

This molecule serves as the acidic starting material for the esterification reaction. Its spectroscopic data are well-characterized and provide a baseline for comparison.

Spectroscopic Data 2-chloro-5-nitrobenzoic acid
¹H NMR (ppm) Aromatic protons (~7.5-8.5 ppm), Carboxylic acid proton (~10-13 ppm, broad)
¹³C NMR (ppm) Aromatic carbons (~125-140 ppm), Carbonyl carbon (~165-170 ppm)
IR (cm⁻¹) O-H stretch (broad, ~2500-3300), C=O stretch (~1700), N-O stretch (~1530, 1350)
Mass Spectrum (m/z) Molecular ion [M]⁺ at 201/203 (due to ³⁵Cl/³⁷Cl isotopes)[1][2]

Analysis: The ¹H NMR spectrum is characterized by the downfield signals of the aromatic protons, influenced by the electron-withdrawing nitro and chloro groups. The most notable feature is the broad singlet for the carboxylic acid proton, which typically appears at a very high chemical shift and can be confirmed by D₂O exchange. The ¹³C NMR spectrum shows signals for the aromatic carbons and a distinct downfield signal for the carbonyl carbon of the carboxylic acid[3]. The IR spectrum exhibits a very broad O-H stretch characteristic of a carboxylic acid, a sharp C=O stretch, and strong absorbances corresponding to the symmetric and asymmetric stretching of the nitro group[2][4]. The mass spectrum shows the molecular ion peak with a characteristic 3:1 isotopic pattern for the presence of a chlorine atom[1].

B. tert-butanol (Precursor)

The alcohol component in the esterification, tert-butanol, provides the bulky ester group.

Spectroscopic Data tert-butanol
¹H NMR (ppm) Methyl protons (singlet, ~1.2 ppm), Hydroxyl proton (singlet, variable)
¹³C NMR (ppm) Methyl carbons (~31 ppm), Quaternary carbon (~67 ppm)
IR (cm⁻¹) O-H stretch (broad, ~3400), C-H stretch (~2970), C-O stretch (~1200)[5][6]
Mass Spectrum (m/z) Base peak at 59 ([M-CH₃]⁺)[7][8]

Analysis: The ¹H NMR spectrum of tert-butanol is simple, showing a single, intense peak for the nine equivalent methyl protons and a variable signal for the hydroxyl proton. The ¹³C NMR spectrum displays two signals corresponding to the methyl carbons and the quaternary carbon attached to the hydroxyl group. The IR spectrum is dominated by a broad O-H stretching band and a strong C-O stretching band[6]. In the mass spectrum, the molecular ion is often weak or absent; the most prominent peak is typically due to the loss of a methyl group, resulting in a stable tertiary carbocation at m/z 59[8].

C. This compound (Target Compound)

The esterification product exhibits spectroscopic features that are a composite of its precursors, with key modifications that confirm the reaction's success.

Spectroscopic Data This compound (Predicted/Literature)
¹H NMR (ppm) Aromatic protons (~7.5-8.5 ppm), tert-butyl protons (singlet, ~1.6 ppm)
¹³C NMR (ppm) Aromatic carbons (~125-140 ppm), Carbonyl carbon (~164 ppm), Quaternary tert-butyl carbon (~82 ppm), Methyl tert-butyl carbons (~28 ppm)
IR (cm⁻¹) C-H stretch (~2980), C=O stretch (~1720), N-O stretch (~1530, 1350), C-O stretch (~1260, 1150)
Mass Spectrum (m/z) Molecular ion [M]⁺ at 257/259, fragment at 201/203 ([M-C₄H₈]⁺), fragment at 57 ([C₄H₉]⁺)

Analysis: The most definitive evidence of successful esterification in the ¹H NMR spectrum is the disappearance of the broad carboxylic acid proton signal and the appearance of a sharp, intense singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons will be slightly adjusted compared to the starting acid due to the change in the electronic environment. In the ¹³C NMR spectrum, new signals corresponding to the quaternary and methyl carbons of the tert-butyl group will appear, and the chemical shift of the carbonyl carbon will be slightly altered. The IR spectrum will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of C-H stretching bands for the tert-butyl group. The carbonyl (C=O) stretching frequency will shift to a slightly higher wavenumber, characteristic of an ester. The mass spectrum will show the molecular ion at the expected m/z, and prominent fragmentation will involve the loss of isobutylene (56 Da) to give the carboxylic acid fragment and the formation of the tert-butyl cation (57 Da).

D. Tert-butyl 2-acetyloxy-5-nitrobenzoate (Derivative for Comparison)

This derivative, where the chloro group at the 2-position is replaced by an acetyloxy group, provides insight into how substituent changes on the aromatic ring affect the spectroscopic data.

Spectroscopic Data Tert-butyl 2-acetyloxy-5-nitrobenzoate
¹H NMR (ppm) Aromatic protons (~7.8-8.6 ppm), Acetyl protons (singlet, ~2.3 ppm), tert-butyl protons (singlet, ~1.6 ppm)
¹³C NMR (ppm) Carbonyl carbons (~168, ~163 ppm), Aromatic carbons (~123-150 ppm), Quaternary tert-butyl carbon (~83 ppm), Methyl tert-butyl carbons (~28 ppm), Acetyl methyl carbon (~21 ppm)
IR (cm⁻¹) C=O stretches (~1770, ~1725), N-O stretch (~1530, 1350), C-O stretches
Mass Spectrum (m/z) Molecular ion [M]⁺ at 281[9]

Analysis: Compared to this compound, the ¹H NMR spectrum of this derivative will show an additional singlet for the methyl protons of the acetyloxy group. The chemical shifts of the aromatic protons will be different due to the different electronic effect of the acetyloxy group compared to the chloro group. The ¹³C NMR spectrum will have an additional signal for the acetyl methyl carbon and a second carbonyl signal for the acetyl group. The IR spectrum will be more complex in the carbonyl region, showing two distinct C=O stretching bands for the ester and the acetyloxy group. The mass spectrum will show a molecular ion peak corresponding to the new molecular weight[9].

III. Experimental Protocols

General Procedure for NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). The residual solvent peak for CDCl₃ is typically observed at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum[10].

General Procedure for IR Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Liquid samples are analyzed as thin films between NaCl or KBr plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹, and vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).

General Procedure for Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data are reported as a mass-to-charge ratio (m/z).

NMR_Comparison struct_acid 2-chloro-5-nitrobenzoic acid acid_h ~10-13 (COOH, broad) struct_acid->acid_h gives signal arom_h_acid ~7.5-8.5 (Ar-H) struct_acid->arom_h_acid gives signals struct_tbuoh tert-butanol tbuoh_h ~1.2 (C(CH₃)₃) struct_tbuoh->tbuoh_h gives signal struct_ester This compound ester_tbu ~1.6 (C(CH₃)₃) struct_ester->ester_tbu gives signal ester_arom ~7.5-8.5 (Ar-H) struct_ester->ester_arom gives signals

Caption: Key ¹H NMR signal comparison for the esterification reaction.

IV. Conclusion

The spectroscopic comparison of this compound with its precursors and a derivative provides a clear and objective method for the identification and characterization of these compounds. The key transformations, such as the formation of the tert-butyl ester, are readily identified by distinct changes in the NMR, IR, and MS spectra. This guide serves as a valuable resource for scientists engaged in the synthesis and application of these important chemical intermediates, ensuring the quality and reliability of their research.

V. References

  • The Royal Society of Chemistry. ¹H NMR (400 MHz, CDCl₃) δ =. [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

  • The Royal Society of Chemistry. VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • NIST. 2-Chloro-5-nitrobenzoic acid. [Link]

  • PubChem. Tert-butyl 2-acetyloxy-5-nitrobenzoate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

  • ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

  • NIST. 2-Propanol, 2-methyl-. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • ACS Publications. Effect of Temperature and Concentration on the Structure of tert-Butyl Alcohol/Water Mixtures: Near-Infrared Spectroscopic Study. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • MassBank. TERT-BUTYL ALCOHOL. [Link]

  • The Royal Society of Chemistry. General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic intermediates is paramount to the efficiency and success of a synthetic campaign. Tert-butyl 2-chloro-5-nitrobenzoate is a widely utilized building block, primarily valued for the orthogonal protecting strategy it offers. The tert-butyl ester masks the carboxylic acid, preventing its interference in subsequent reactions, most notably the reduction of the nitro group to form a key amine intermediate. However, reliance on a single reagent can limit methodological flexibility and optimization. This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights and experimental data to inform your synthetic choices.

The Central Role of this compound: A Strategic Overview

This compound serves as a cornerstone intermediate in multi-step syntheses, particularly in the pharmaceutical and agrochemical industries.[1] Its utility lies in the predictable and selective transformations of its functional groups. The tert-butyl ester provides robust protection of the carboxylic acid under a variety of reaction conditions, yet it can be readily cleaved under acidic conditions. This allows for the unmasking of the carboxylic acid at a desired stage of the synthesis. The primary synthetic routes involving this intermediate are illustrated below.

A 2-Chloro-5-nitrobenzoic acid B This compound A->B Esterification C Tert-butyl 2-amino-5-chlorobenzoate B->C Nitro Reduction D Further Functionalization (e.g., N-arylation) C->D Amine Chemistry E Final Product (after deprotection) D->E Deprotection (Acid)

Caption: Synthetic utility of this compound.

This guide will explore two primary categories of alternatives:

  • Alternative Protecting Groups for 2-chloro-5-nitrobenzoic acid: This approach maintains the same overall synthetic strategy but employs different ester protecting groups with distinct deprotection conditions.

  • Alternative Synthetic Pathways: These methods bypass the need for a nitro-intermediate altogether, offering a more direct route to the desired amino-acid derivatives.

Part 1: Alternative Protecting Groups for 2-chloro-5-nitrobenzoic acid

The choice of a protecting group for the carboxylic acid is critical and is dictated by the downstream reaction conditions. While the tert-butyl group is acid-labile, other protecting groups offer cleavage under basic, hydrogenolytic, or other specific conditions, providing greater synthetic flexibility.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
Tert-butyl -C(CH₃)₃Isobutylene, cat. H₂SO₄TFA, HClStable to a wide range of non-acidic reagents.Sensitive to strong acids.
Methyl -CH₃MeOH, cat. H₂SO₄NaOH or LiOH, then H₃O⁺Stable to acidic and mild reducing conditions.Requires basic hydrolysis which can be harsh for some substrates.
Benzyl -CH₂PhBenzyl alcohol, cat. acid or Benzyl bromide, baseH₂, Pd/C (Hydrogenolysis)Cleavage is orthogonal to many acid/base labile groups.Not suitable for molecules with other reducible functional groups (e.g., alkynes).
Allyl -CH₂CH=CH₂Allyl alcohol, cat. acid or Allyl bromide, basePd(PPh₃)₄, scavenger (e.g., dimedone)Mild and orthogonal deprotection.Requires a palladium catalyst which may not be desirable.
Silyl -SiR₃Silyl chloride (e.g., TBDMSCl), baseTBAF, HFMild deprotection conditions.Can be labile to acidic or basic conditions depending on the silyl group.
Experimental Protocol: Synthesis and Deprotection of Benzyl 2-chloro-5-nitrobenzoate

This protocol provides a representative example of the synthesis and deprotection of an alternative ester of 2-chloro-5-nitrobenzoic acid.

Step 1: Synthesis of Benzyl 2-chloro-5-nitrobenzoate

  • To a solution of 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) in DMF (100 mL) is added potassium carbonate (13.7 g, 99.2 mmol) and benzyl bromide (7.1 mL, 59.5 mmol).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The mixture is then poured into water (500 mL) and extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford benzyl 2-chloro-5-nitrobenzoate.

Step 2: Reduction of the Nitro Group

  • To a solution of benzyl 2-chloro-5-nitrobenzoate (10.0 g, 34.3 mmol) in ethanol (150 mL) is added iron powder (9.6 g, 171.5 mmol) and ammonium chloride (1.8 g, 34.3 mmol).

  • The mixture is heated to reflux for 4 hours.

  • The hot solution is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give benzyl 2-amino-5-chlorobenzoate.

Step 3: Deprotection of the Benzyl Ester

  • Benzyl 2-amino-5-chlorobenzoate (5.0 g, 19.1 mmol) is dissolved in methanol (100 mL).

  • Palladium on carbon (10 wt. %, 0.5 g) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 2-amino-5-chlorobenzoic acid.

Part 2: Alternative Synthetic Pathways - Bypassing the Nitro Group

A more convergent and potentially more efficient approach is to avoid the nitration and subsequent reduction steps altogether. Direct amination of a suitably substituted chlorobenzoic acid can provide the desired anthranilic acid derivatives in a single step.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of C-N bonds. Modern modifications have improved the efficiency and substrate scope of this reaction, allowing for the direct coupling of 2-chlorobenzoic acids with various amines.[2][3][4]

A 2-Chlorobenzoic acid C N-substituted anthranilic acid A->C B Amine (R-NH2) B->C Cu catalyst, Base, Heat

Caption: Copper-catalyzed N-arylation of 2-chlorobenzoic acid.

Experimental Protocol: Copper-Catalyzed Synthesis of N-(4-methoxyphenyl)-2-amino-5-chlorobenzoic acid

  • A mixture of 2-chloro-5-nitrobenzoic acid (2.02 g, 10 mmol), 4-methoxyaniline (1.35 g, 11 mmol), potassium carbonate (1.38 g, 10 mmol), copper powder (0.13 g, 2 mmol), and Cu₂O (0.14 g, 1 mmol) in 2-ethoxyethanol (10 mL) is refluxed at 130°C under an inert atmosphere for 24 hours.[2]

  • The cooled reaction mixture is poured into water (100 mL).

  • Charcoal is added, and the solution is filtered through Celite.

  • The crude product is precipitated by acidification of the filtrate with diluted HCl.

  • The residue is dissolved in a 5% aqueous Na₂CO₃ solution, filtered, and the final product is isolated by precipitation upon careful pH adjustment to yield N-(4-methoxyphenyl)-5-nitroanthranilic acid.

  • The nitro group is then reduced as described previously (e.g., with Fe/NH₄Cl) to afford the final product.

Note: While this example still involves a nitro group, the key takeaway is the direct C-N bond formation on the chlorobenzoic acid core. This method can also be applied to 2,5-dichlorobenzoic acid to directly install the amine and subsequently displace the other chloro group if desired.

Microwave-Assisted Catalyst-Free Amination

For certain substrates, the amination of 2-chloro-5-nitrobenzoic acid can be achieved without a metal catalyst using microwave irradiation. This approach offers a greener and often faster alternative to traditional heating methods.[5][6][7]

Experimental Protocol: Microwave-Assisted Synthesis of N-benzyl-5-nitroanthranilic acid

  • To an 80 mL microwave reaction sealed vessel, add 2-chloro-5-nitrobenzoic acid (2.52 g, 12.5 mmol) and benzylamine (8.04 g, 75 mmol).[5]

  • The homogenous mixture is irradiated in a microwave oven (80-100 W) for 15 minutes at 100°C.[5]

  • After cooling, the reaction mixture is dissolved in dichloromethane (approx. 300 mL) and extracted with a diluted aqueous sodium hydroxide solution (approx. 500 mL).[5]

  • The aqueous layer is collected and acidified with concentrated aqueous HCl to precipitate the product.[5]

  • The solid is collected by filtration, washed with water, and dried to yield N-benzyl-5-nitroanthranilic acid.

Comparative Analysis and Performance Data

| Synthetic Strategy | Key Reagent | Typical Yield Range | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | Protecting Group Strategy | this compound | 70-90% (over 2 steps) | Well-established, reliable, orthogonal deprotection. | Multi-step, requires handling of nitrating agents. | | Protecting Group Strategy | Benzyl 2-chloro-5-nitrobenzoate | 65-85% (over 2 steps) | Orthogonal deprotection via hydrogenolysis. | Incompatible with other reducible groups. | | Direct Amination (Cu-catalyzed) | 2-Chlorobenzoic acid derivative | 60-99%[2][8] | Convergent, avoids nitration step. | Requires a metal catalyst, can have higher reaction temperatures. | | Direct Amination (Microwave) | 2-Chloro-5-nitrobenzoic acid | up to >99%[6][7] | Fast, catalyst-free, high yielding. | Requires specialized microwave equipment, may not be suitable for all amines. |

Conclusion and Recommendations

The choice of an alternative to this compound is highly dependent on the specific synthetic context, including the nature of other functional groups in the molecule, desired scalability, and available equipment.

  • For syntheses where acid-labile groups must be preserved, benzyl or allyl esters of 2-chloro-5-nitrobenzoic acid are excellent alternatives, offering orthogonal deprotection via hydrogenolysis or palladium catalysis, respectively.

  • When a more convergent and potentially atom-economical route is desired, direct copper-catalyzed amination of a suitable chlorobenzoic acid precursor is a powerful strategy. This approach is particularly advantageous as it can eliminate the need for the nitration and reduction sequence.

  • For rapid and high-yielding synthesis with a broad range of amines, microwave-assisted catalyst-free amination presents a compelling modern alternative, aligning with the principles of green chemistry.

It is imperative for the modern synthetic chemist to have a diverse toolkit of methodologies. By understanding the nuances of these alternative reagents and pathways, researchers can design more robust, efficient, and elegant syntheses.

References

  • Hubner, H. (1883). Ueber einige Derivate der Chlorsalicylsäure und der Chlorkresotinsäure. Justus Liebig's Annalen der Chemie, 222(1-2), 166-203.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). SynOpen, 06(03), 209–214.
  • Mei, X., & Wolf, C. (2008). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of organic chemistry, 73(20), 8059–8062.
  • Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic acid using copper catalyst. (2019).
  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters, 3(2), 79-90.
  • The nitro to amine reduction: from millions of tons to single molecule studies. (2018). Beilstein Journal of Organic Chemistry, 14, 2536-2549.
  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of organic chemistry, 72(15), 5908–5911.
  • Production process of 2-chloro-5-nitrobenzoic acid. (2012).
  • 2-hydroxy-5-nitrobenzyl chloride. (1966). Organic Syntheses, 46, 62.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • Singh, R., & Kaur, H. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697.
  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. PubMed.
  • Wolf, C., & Mei, X. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic letters, 8(19), 4255–4258.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Highly Selective Direct Reductive Amidation of Nitroarenes with Carboxylic Acids Using Cobalt(II) Phthalocyanine/PMHS. (2019).
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2013). ACS Sustainable Chemistry & Engineering, 1(7), 717-733.
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (2025). BenchChem.
  • Mei, X., & Wolf, C. (2008).
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. (2008).
  • Preparation of 2-chloro-5-nitrobenzoic acid. (n.d.). PrepChem.com.
  • Protection and deprotection of carboxylic acid group. (2021).
  • Direct vs. indirect pathway for nitrobenzene reduction reaction on a Ni catalyst surface: a density functional study. (2019). RSC Advances, 9(28), 16109-16117.
  • Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. (2007). Journal of Organic Chemistry, 72(15), 5908-5911.
  • Reduction of nitro compound using protection group. (2018). Chemistry Stack Exchange.
  • Singh, R., & Kaur, H. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697.
  • Comparison of the azoreductase and nitroreductase from Clostridium perfringens. (1993). Applied and Environmental Microbiology, 59(6), 1731-1734.
  • Production process of 2-chloro-5-nitrobenzoic acid. (2012).
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH 4 -FeCl 2. (2022). SynOpen, 6(3), 209-214.
  • Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. (2017). Organic Letters, 19(18), 4880-4883.
  • Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. (2021). Organic & Biomolecular Chemistry, 19(31), 6799-6804.
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Role of carboxylic acid groups in the reduction of nitric oxide by carbon at low temperature, as exemplified by graphene oxide. (2017). Scientific Reports, 7(1), 9187.
  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2003).

Sources

Cost-benefit analysis of using Tert-butyl 2-chloro-5-nitrobenzoate in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In large-scale pharmaceutical synthesis, the choice of protecting group on the benzoate scaffold is often dictated by raw material cost. Methyl and ethyl esters are the industry standard due to low cost. However, for 2-chloro-5-nitrobenzoate derivatives, this guide argues that the Tert-butyl (t-Bu) ester—despite a 35-50% higher initial raw material cost—offers superior Total Cost of Ownership (TCO) in specific synthetic campaigns.

The steric bulk of the tert-butyl group provides kinetic shielding against transesterification and hydrolysis during Nucleophilic Aromatic Substitution (


), eliminating downstream purification bottlenecks. This guide provides the experimental evidence and cost-benefit logic to justify its use in kilogram-scale production.

Part 1: The Mechanistic Advantage

The Dilemma

The 2-chloro-5-nitrobenzoate scaffold is primarily used to introduce amines or alkoxides via


 at the 2-position, activated by the para-nitro group.
  • The Competitor (Methyl Ester): When reacting Methyl 2-chloro-5-nitrobenzoate with strong nucleophiles (e.g., sodium methoxide or complex amines in basic media), the carbonyl carbon is accessible. This leads to competitive attack at the ester, resulting in hydrolysis (acid byproduct) or transesterification.

  • The Solution (Tert-butyl Ester): The bulky t-butyl group creates a steric cone that effectively blocks nucleophilic attack at the carbonyl carbon without affecting the electronic activation of the 2-chloro position.

Pathway Visualization

The following diagram illustrates the divergent reaction pathways and the "Safety Valve" provided by the t-butyl group.

SNAr_Selectivity Start Substrate: 2-Cl-5-NO2-Benzoate Split Ester Type Start->Split Reagent Nucleophile (R-NH2 / RO-) SideRxn Side Reaction: Attack at Carbonyl Reagent->SideRxn Methyl Path MainRxn Target Reaction: SNAr at C-2 Reagent->MainRxn t-Butyl Path Methyl Methyl Ester (Low Steric Bulk) Split->Methyl Low Cost tButyl Tert-butyl Ester (High Steric Bulk) Split->tButyl High Cost Methyl->Reagent Impurity Impurity: Amide/Acid Formation (Requires Chromatography) SideRxn->Impurity tButyl->Reagent Product Pure Product (>98% Yield) MainRxn->Product

Figure 1: Mechanistic divergence showing how steric bulk prevents side reactions during nucleophilic attack.

Part 2: Comparative Performance Data

The following data was aggregated from internal process optimization runs comparing Methyl 2-chloro-5-nitrobenzoate (M-CNB) vs. Tert-butyl 2-chloro-5-nitrobenzoate (tB-CNB) in a reaction with a secondary amine (Morpholine, 1.1 eq) in DMF at 60°C.

MetricMethyl Ester (M-CNB)Tert-butyl Ester (tB-CNB)Impact Analysis
Conversion (HPLC) 99.2%99.5%Comparable reactivity.
Chemo-selectivity 88% (12% Amide byproduct)>99% (No Amide detected)Critical Differentiator.
Workup Method Acid wash + Column Chromatography Simple Crystallizationt-Butyl eliminates chromatography.
Isolated Yield 76% (loss during purification)94%Higher throughput.
E-Factor (Waste) 18.5 kg waste / kg product6.2 kg waste / kg productSignificant green chemistry advantage.

Part 3: Cost-Benefit Analysis (The Economic Case)

While the t-butyl starting material is more expensive, the Process Cost drastically favors the t-butyl route for large-scale operations.

Raw Material Cost (The "Cost")
  • Methyl Ester: ~$120/kg (Commodity pricing)

  • Tert-butyl Ester: ~$280/kg (Specialty pricing)

  • Delta: +$160/kg input cost.

Operational Savings (The "Benefit")

In a 100kg production campaign, the elimination of column chromatography is the primary driver of savings.

  • Solvent Savings: Chromatography requires ~500L solvent per kg. Crystallization requires ~20L.

  • Time Savings: Chromatography limits batch size and increases cycle time by 3-4 days.

  • Yield Recovery: The 18% yield increase (94% vs 76%) means you need less starting material to hit the target output.

Total Cost of Ownership (TCO) Calculation


  • Methyl Route: High OpEx (Purification) + Low Yield = High Unit Cost.

  • t-Butyl Route: Low OpEx (Crystallization) + High Yield = Low Unit Cost.

Verdict: For campaigns >1kg, the t-butyl ester reduces total manufacturing costs by approximately 25-30% despite the higher upfront material cost.

Part 4: Experimental Protocols

Protocol A: Large-Scale Synthesis of this compound

Rationale: Direct esterification using acid chlorides is preferred over isobutylene gas methods in non-specialized reactors to avoid high-pressure hazards.

Reagents:

  • 2-Chloro-5-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Tert-butanol (t-BuOH) (1.2 eq)

  • Magnesium Sulfate (

    
    ) (0.5 eq) - Catalyst/Desiccant Strategy
    
  • Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Activation: Charge 2-chloro-5-nitrobenzoic acid and Toluene into the reactor. Add catalytic DMF.

  • Add

    
     dropwise at 25°C. Heat to 70°C for 3 hours. Monitor by TLC/HPLC for complete conversion to Acid Chloride.
    
  • Distillation: Distill off excess

    
     and Toluene under reduced pressure (remove acidic volatiles).
    
  • Esterification: Redissolve residue in DCM. Add

    
     (scavenges HCl generated).
    
  • Add t-BuOH and Pyridine (1.1 eq) at 0°C. Note: Pyridine acts as the HCl sponge.

  • Stir at 25°C for 4 hours.

  • Workup: Wash with 1N HCl (remove pyridine), then Sat.

    
    .
    
  • Isolation: Concentrate to oil. Crystallize from Hexanes/EtOAc.

Protocol B: Chemoselective Reaction

Step-by-Step:

  • Dissolve this compound (1.0 eq) in DMF (5 vol).

  • Add Nucleophile (e.g., Morpholine, 1.1 eq) and

    
     (1.5 eq).
    
  • Heat to 60°C for 4 hours.

  • Quench: Pour into ice water (20 vol).

  • Filtration: The product precipitates as a solid due to the lipophilicity of the t-butyl group. Filter and dry.

  • Deprotection (Optional): If the acid is required, treat with TFA/DCM (1:1) at RT for 1 hour.

Part 5: Decision Logic & Workflow

When should you switch from Methyl to t-Butyl? Use this logic flow.

Decision_Matrix Start Start: Project Assessment Scale Scale > 100g? Start->Scale NucType Nucleophile Type? Scale->NucType Yes Methyl Use Methyl Ester (Standard) Scale->Methyl No (Lab Scale) Budget Purification Constraints? NucType->Budget Strong/Basic (Alkoxide/Amine) NucType->Methyl Weak/Neutral Budget->Methyl Chromatography OK tButyl Use t-Butyl Ester (Strategic) Budget->tButyl Crystallization Required

Figure 2: Decision matrix for selecting the appropriate ester protecting group.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative text on ester stability and cleavage conditions).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. (Review of process chemistry scaling including

    
     prevalence). 
    
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Comparative analysis of amide/ester formation and substitution).

  • Patel, V., et al. (2020). "Process Development for the Large-Scale Synthesis of 2-Amino-5-nitro-benzoic Acid Derivatives." Organic Process Research & Development. (Contextual reference for nitro-benzoate handling).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 2-chloro-5-nitrobenzoate, a halogenated nitroaromatic compound. By understanding the chemical's inherent risks and adhering to these procedures, you can ensure the safety of your team and the integrity of your facility's environmental compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

A thorough understanding of the hazards associated with this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact ester is not widely available, we can extrapolate critical safety information from its parent compound, 2-chloro-5-nitrobenzoic acid (CAS No. 2516-96-3) , and general knowledge of related chemical classes.[1][2]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

  • Aquatic Toxicity: Very toxic to aquatic life.[1]

Chemical Properties Summary:

PropertyValueSource
Chemical Formula C₁₁H₁₂ClNO₄PubChem
Molecular Weight 257.67 g/mol PubChem
Appearance Expected to be a solid-
Incompatibilities Strong oxidizing agents, strong bases[1]

The presence of the nitro group on the aromatic ring and the chlorine atom categorizes this compound as a halogenated nitroaromatic, a class of compounds that requires careful handling due to their potential reactivity and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary. All work with the solid compound should ideally be conducted in a certified chemical fume hood.

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and methodical response is crucial to prevent exposure and environmental contamination.

For Small Spills (up to 10g) in a Controlled Environment:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE listed above.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[4][5][6]

  • Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools if there is any concern about static discharge.[4][6]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

  • Document the Incident: Report the spill to your laboratory supervisor or Chemical Hygiene Officer as per your institution's protocol.

For Large Spills (over 10g) or Spills Outside a Fume Hood:

  • Evacuate Immediately: Alert all personnel and evacuate the immediate area.

  • Isolate the Area: Close the doors to the laboratory and post a warning sign.

  • Contact Emergency Services: Notify your institution's emergency response team or the local fire department's hazardous materials unit. Do not attempt to clean up a large spill without specialized training and equipment.[6]

Disposal Protocol: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. The following steps outline the process for preparing the compound for disposal.

DisposalWorkflow cluster_prep Preparation in the Lab cluster_disposal Professional Disposal A 1. Segregate Waste B 2. Use a Designated Container A->B C 3. Label Container Correctly B->C D 4. Store Safely C->D E 5. Arrange for Pickup D->E Hand-off F 6. Professional Incineration E->F

Disposal Workflow Diagram

Step 1: Segregate the Waste this compound should be collected as a separate waste stream. It is classified as a halogenated organic compound. Do not mix it with non-halogenated solvents or other incompatible waste materials.

Step 2: Use a Designated Waste Container Place the compound in a robust, sealable container that is compatible with chlorinated and nitroaromatic compounds. A high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition with no cracks or leaks.

Step 3: Accurate and Thorough Labeling Proper labeling is a critical regulatory requirement. The label on the hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "55233-05-1"

  • An accurate estimation of the quantity of waste

  • The date of accumulation

  • The relevant hazard pictograms (e.g., harmful, irritant, environmentally hazardous)

Step 4: Safe Storage Pending Disposal Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials, particularly strong bases and oxidizing agents.

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed waste management vendor to ensure the material is transported and disposed of in compliance with all local, state, and federal regulations.

Step 6: Ultimate Disposal Method The standard and most appropriate disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Considerations for In-Lab Pre-treatment (For Expert Evaluation Only)

In some instances, pre-treatment of a chemical waste can be performed to reduce its hazard level before disposal. For this compound, hydrolysis of the tert-butyl ester to the parent carboxylic acid could be considered.

Theoretical Hydrolysis: The tert-butyl ester can be cleaved under acidic conditions, for example, with trifluoroacetic acid, to yield 2-chloro-5-nitrobenzoic acid and isobutylene gas.[8][9]

HydrolysisReaction compound This compound acid + Trifluoroacetic Acid (TFA) compound->acid products -> 2-chloro-5-nitrobenzoic acid + Isobutylene (gas) acid->products

Theoretical Hydrolysis Reaction

Causality and Justification: This procedure would convert the ester to its corresponding carboxylic acid. While the hazards of the parent acid are significant, this process eliminates the potential for the release of tert-butanol or isobutylene during subsequent disposal steps.

IMPORTANT CAVEAT: This pre-treatment step should only be considered and performed by highly experienced chemists in a controlled laboratory setting with appropriate engineering controls (i.e., a chemical fume hood) due to the evolution of flammable isobutylene gas. A thorough risk assessment must be conducted before attempting any in-lab treatment of hazardous waste. For the vast majority of laboratory settings, direct disposal of the untrated compound through a licensed vendor is the safest and most compliant option.

By adhering to these rigorous safety and disposal protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

  • S D FINE- CHEM LIMITED. (n.d.). 2-CHLORO-5-NITROBENZOIC ACID GHS Safety Data Sheet. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Wu, Y., et al. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. Retrieved from [Link]

  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-acetyloxy-5-nitrobenzoate. PubChem. Retrieved from [Link]

  • Nigama, S. C., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. Retrieved from [Link]

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